1,4-Dibromonaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGUDZMIAZLJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058893 | |
| Record name | Naphthalene, 1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-53-4 | |
| Record name | 1,4-Dibromonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,4-dibromo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, 1,4-dibromo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromonaphthalene | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dibromonaphthalene (CAS: 83-53-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 1,4-Dibromonaphthalene. The information is curated for professionals in research and development, with a focus on providing actionable data and experimental context.
Core Properties
This compound is a halogenated aromatic hydrocarbon notable for its utility as a chemical intermediate. It typically presents as a white to light orange-beige crystalline solid.[1][2] Its core chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 83-53-4 | [1][2][3] |
| Molecular Formula | C₁₀H₆Br₂ | [1][2] |
| Molecular Weight | 285.97 g/mol | [1][3] |
| Appearance | White to light orange-beige crystalline powder/solid | [1][2][4] |
| Melting Point | 80-82 °C | [2][4][5] |
| Boiling Point | ~288.1 - 334.7 °C at 760 mmHg | [2][4][5] |
| Density | ~1.834 g/cm³ | [2] |
| Flash Point | 181.4 °C | [2][4] |
| Water Solubility | Sparingly soluble (~0.1 g/L at 25°C) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, and DMSO (slightly) | [1][4][5] |
| Refractive Index | ~1.688 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available from various analytical techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectra available in CDCl₃ and CCl₄. | [1][6] |
| ¹³C NMR | Spectrum available in CDCl₃. | [1] |
| Infrared (IR) | Spectra available for KBr disc and nujol mull preparations. | [1] |
| Mass Spectrometry (MS) | GC-MS data indicates a molecular ion peak consistent with the molecular weight. | [7][8] |
Synthesis and Reactivity
This compound is primarily synthesized through the bromination of naphthalene (B1677914) or 1-bromonaphthalene.[4] It serves as a versatile intermediate for a variety of chemical transformations.
Several methods for the synthesis of this compound have been reported. A common laboratory-scale protocol involves the direct bromination of 1-bromonaphthalene.
Experimental Protocol: Synthesis from 1-Bromonaphthalene [1][9]
-
Reactants: 1-Bromonaphthalene, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂)
-
Procedure:
-
Dissolve 1-Bromonaphthalene in dichloromethane.
-
Cool the solution to -30 °C.
-
Slowly add a solution of bromine in dichloromethane to the cooled mixture.
-
Maintain the reaction at -30 °C for approximately 48 hours.
-
After the reaction is complete, quench with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution) to remove excess bromine.
-
Extract the product with dichloromethane, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
-
Yield: A high yield of approximately 90% can be achieved.[1]
An alternative, environmentally friendlier method utilizes ionic liquids as catalysts in an aqueous solution, which can also result in high yields.
The two bromine atoms on the naphthalene core are reactive sites for various organic reactions, making this compound a valuable building block.
-
Nucleophilic Substitution: It can undergo reactions with nucleophiles, such as in the synthesis of 1-(2-Hydroxyethyl)-4-bromonaphthalene using n-Butyllithium and oxirane, with a reported yield of 70%.[1]
-
Cross-Coupling Reactions: The bromo groups are suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon bonds to create more complex aromatic systems.[10]
-
Annelation of PAHs: It is used in the annelation of polycyclic aromatic hydrocarbons (PAHs), a process that involves adding new rings to the aromatic structure.[4]
Applications in Research and Development
The versatility of this compound makes it a valuable intermediate in several high-tech and research-intensive fields.
-
Pharmaceutical Synthesis: It serves as a building block for active pharmaceutical ingredients (APIs).[1] Notably, it is used in the synthesis of novel, orally active dual NK1/NK2 antagonists, which have potential applications in treating conditions like anxiety and depression.[2][4] Its derivatives are also explored for enzyme-inhibitory, antifungal, antibacterial, and anticancer properties.
-
Materials Science and Organic Electronics: this compound is a key precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[10] For example, it is used to create ambipolar deep-blue emitters with high thermal stability for OLED displays.[9] Its phosphorescent properties as a triplet excitation acceptor are also significant in this field.[9]
-
Dyes and Agrochemicals: It is used as an intermediate in the production of various dyes and as a starting material for pesticides and herbicides.[1]
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.
Table 3: Hazard and Safety Information for this compound
| Category | Information | Source(s) |
| Hazard Codes | Xi (Irritant) | [2][4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation. | [1][11] |
| Storage | Store in a cool, dry place away from direct sunlight in a tightly sealed container. | [1] |
| Incompatibility | Strong oxidizing agents. | [11] |
| Decomposition Products | Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide gas. | [11] |
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting.
Always consult the material safety data sheet (MSDS) before handling this chemical.[11][12][13]
References
- 1. Page loading... [guidechem.com]
- 2. This compound 83-53-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 5. This compound CAS#: 83-53-4 [m.chemicalbook.com]
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- 9. ossila.com [ossila.com]
- 10. This compound | 83-53-4 | Benchchem [benchchem.com]
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- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,4-Dibromonaphthalene
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile building block in organic synthesis and materials science. This document details its characteristics, experimental protocols for its use, and its applications in various fields, including drug discovery and organic electronics.
Core Physical and Chemical Properties
This compound is a white to light orange-beige crystalline solid.[1][2][3] It is a stable compound under normal conditions.[1]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to light beige/orange crystalline powder or crystals | [1][2][3][4] |
| Melting Point | 79-84 °C | [2][3][5][6][7] |
| Boiling Point | ~288.1-334.7 °C at 760 mmHg | [2][4][5][6] |
| Density | ~1.8 g/cm³ | [2][5][6] |
| Solubility | Sparingly soluble in water (0.1 g/L at 25°C); Soluble in organic solvents like ethanol (B145695), acetone, chloroform, and DMSO. | [1][4][5] |
| Vapor Pressure | 0-93.326 Pa at 25°C | [4][5] |
| Flash Point | ~181.4 °C | [2][4][6] |
| Refractive Index | ~1.600 - 1.688 | [2][4][5] |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆Br₂ | [1][8] |
| Molecular Weight | 285.96 g/mol | [5][8] |
| IUPAC Name | This compound | [1][8] |
| CAS Number | 83-53-4 | [1][8] |
| InChI Key | IBGUDZMIAZLJNY-UHFFFAOYSA-N | [3][8] |
| SMILES | BrC1=C2C=CC=CC2=C(Br)C=C1 | [3][8] |
| LogP | 5.02 | [1][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Availability | Source(s) |
| ¹H NMR | Spectra available | [1][8][9][10] |
| ¹³C NMR | Spectra available | [1][8][9] |
| Infrared (IR) | Spectra available (KBr disc, nujol mull) | [1][3][8] |
| Mass Spectrometry (MS) | GC-MS data available | [8][9] |
| Raman Spectroscopy | Spectra available | [8][9] |
Experimental Protocols
This compound is a key starting material for various syntheses.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 1-bromonaphthalene.[1][11]
-
Reactants: 1-Bromonaphthalene, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂)[1]
-
Procedure: The reaction is typically carried out at a low temperature of -30°C for a duration of 2 days.[1]
-
Yield: This method can achieve a yield of up to 90%.[1]
An environmentally friendly approach has also been developed using ionic liquids as catalysts, reportedly achieving yields as high as 100%.[5][12]
Synthesis of 1,4-Dibromo-2,3-dinitronaphthalene
This protocol outlines the dinitration of this compound, a precursor to this compound-2,3-diamine.[13]
-
Materials: this compound, concentrated sulfuric acid, concentrated nitric acid.[13]
-
Procedure:
-
Cool 50 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 10.0 g of this compound to the stirred sulfuric acid.[13]
-
Prepare a nitrating mixture by carefully adding 15 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[13]
-
Add the nitrating mixture dropwise to the this compound solution over 30-45 minutes, maintaining a temperature below 10°C.[13]
-
After addition, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).[13]
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the product.[13]
-
Collect the solid by vacuum filtration and wash with cold water until neutral.[13]
-
Caption: Experimental workflow for the synthesis of 1,4-Dibromo-2,3-dinitronaphthalene.
Synthesis of this compound-2,3-diamine
This protocol involves the reduction of the dinitro intermediate.[13]
-
Materials: Crude 1,4-dibromo-2,3-dinitronaphthalene, ethanol, water, activated carbon, ferric chloride hexahydrate (FeCl₃·6H₂O), hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).[13]
-
Procedure:
-
In a round-bottom flask, create a suspension of the crude dinitro compound, activated carbon, and ferric chloride hexahydrate in a mixture of ethanol and water.[13]
-
Heat the mixture to reflux.
-
Add hydrazine hydrate dropwise to the refluxing suspension over 1-2 hours.[13]
-
Continue refluxing for an additional 4-6 hours after the addition is complete, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a bed of celite to remove the catalyst and activated carbon.
-
Evaporate the ethanol from the filtrate under reduced pressure.[13]
-
Dissolve the residue in dichloromethane (DCM) and wash with deionized water.[13]
-
Dry the organic layer, filter, and concentrate to yield the crude this compound-2,3-diamine.[13]
-
Further purification can be achieved by recrystallization.[13]
-
Caption: Experimental workflow for the synthesis of this compound-2,3-diamine.
Chemical Reactivity and Applications
The two bromine atoms in this compound's structure confer significant reactivity, making it a valuable intermediate.[14] It can undergo substitution, reduction, and coupling reactions.[14]
Applications in Synthesis
-
Pharmaceuticals: It is a key intermediate in the synthesis of novel, orally active dual NK1/NK2 antagonists, which have potential applications in treating conditions like anxiety and depression.[4][5][12][15] It is also used as a raw material for certain anticancer drugs and antibiotics.[14]
-
Dyes and Agrochemicals: It serves as a precursor for the synthesis of dyes and as a starting material for pesticides and herbicides.[1]
-
Polycyclic Aromatic Hydrocarbons (PAHs): It is used in the annelation of PAHs.[4][5][12]
-
Other Organic Compounds: It is a starting material for the synthesis of tribromo methoxynaphthalenes and 5,8-dibromo-1,4-naphthoquinone.[4][5][12]
Applications in Materials Science
This compound is a fundamental component in the development of organic electronic devices.[11][16] Its derivatives have been utilized to create ambipolar deep-blue emitters with high thermal stability for Organic Light-Emitting Diodes (OLEDs).[11][16] Its phosphorescent properties and its role as a triplet excitation acceptor are also highly valued in the design of advanced electronic materials.[11][16]
Safety and Handling
This compound is classified as an irritant.[1][8]
-
Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][8]
-
Precautionary Statements: Avoid contact with skin and eyes.[1] It is recommended to handle this chemical in a well-ventilated fume hood.[13]
-
Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.[1]
Conclusion
This compound is a chemical compound of significant interest to researchers in both academic and industrial settings. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable precursor in the synthesis of a wide array of functional molecules and materials. From advanced pharmaceuticals to next-generation organic electronics, the applications of this compound continue to expand, underscoring its importance in modern chemistry.
References
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A Technical Guide to 1,4-Dibromonaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dibromonaphthalene, a key chemical intermediate in various fields, including organic electronics and pharmaceutical development. This document details its fundamental molecular properties, provides an exemplary experimental protocol for its application in synthesis, and illustrates a common reaction workflow.
Core Molecular and Physical Properties
This compound is a halogenated polycyclic aromatic hydrocarbon. Its chemical structure, featuring two bromine atoms on the naphthalene (B1677914) core, makes it a versatile precursor for the synthesis of more complex molecules. The bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.
Below is a summary of its key quantitative data.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₆Br₂ | [1] |
| Molecular Weight | 285.96 g/mol | [1] |
| CAS Number | 83-53-4 | [1] |
| Appearance | White to light beige crystalline powder or crystals | [2][3] |
| Melting Point | 79-83 °C | [3] |
| IUPAC Name | This compound | [1] |
Application in Pharmaceutical and Materials Science
This compound is a valuable building block in the synthesis of novel organic compounds.[2] In the pharmaceutical industry, it serves as an intermediate for the creation of active pharmaceutical ingredients (APIs), including enzyme inhibitors and antibacterial agents.[4][5] Its structure is particularly suited for developing dual neurokinin-1 (NK1) and neurokinin-2 (NK2) receptor antagonists, which have potential applications in treating conditions like anxiety and depression.[6]
Furthermore, in materials science, derivatives of this compound are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices due to their phosphorescent properties.[5][7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. The following is a representative protocol for a Suzuki coupling reaction using a dibromonaphthalene derivative as a starting material. This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in drug molecules.[8][9]
Objective: To synthesize a 1,4-diaryl-naphthalene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous Potassium Carbonate [K₂CO₃])
-
Solvent (e.g., Toluene (B28343), Dimethylformamide [DMF])
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of toluene and DMF). Subsequently, add the aqueous base (e.g., 2M K₂CO₃ solution).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
This protocol is a general guideline and may require optimization for specific substrates and desired products.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction described above.
References
- 1. This compound | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
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- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. This compound | 83-53-4 [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Solubility of 1,4-Dibromonaphthalene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-dibromonaphthalene in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide presents the existing qualitative solubility information and offers a detailed experimental protocol for the precise quantitative determination of its solubility. This information is crucial for professionals in research, chemical synthesis, and pharmaceutical development where this compound is utilized as an intermediate.
Physicochemical Properties of this compound
This compound is a halogenated aromatic hydrocarbon. Its chemical structure, consisting of a naphthalene (B1677914) core with two bromine substituents, governs its solubility characteristics. The presence of the bulky, nonpolar naphthalene ring and the two bromine atoms results in a molecule with low polarity. Consequently, it exhibits poor solubility in polar solvents like water and greater solubility in nonpolar or moderately polar organic solvents.
Solubility Profile
While specific quantitative solubility data for this compound is not widely reported, qualitative descriptions of its solubility in several common organic solvents are available. This information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are relative and the actual solubility can be significantly influenced by temperature.
| Solvent | Chemical Formula | Polarity | Reported Solubility of this compound |
| Acetone | C₃H₆O | Polar aprotic | More soluble than in water[1][2] |
| Chloroform | CHCl₃ | Polar aprotic | Slightly soluble[3][4] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar aprotic | Slightly soluble[3][4] |
| Ethanol | C₂H₅OH | Polar protic | More soluble than in water[1][2] |
| Methanol | CH₃OH | Polar protic | Slightly soluble[3][4], Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Water | H₂O | Polar protic | Sparingly soluble / Insoluble[1] |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following section outlines a detailed methodology based on the widely used gravimetric and spectroscopic methods for determining the solubility of a solid organic compound in an organic solvent.
Objective
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment
-
Chemicals:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
-
Equipment:
-
Analytical balance (± 0.0001 g)
-
Constant temperature bath or incubator/shaker
-
Vials or flasks with secure caps
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Oven
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Experimental Workflow Diagram
Caption: Logical workflow for the experimental determination of solubility.
Detailed Procedure
1. Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen organic solvent in a sealable vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a constant temperature bath or a shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, and the equilibration time should be determined empirically.
2. Sample Collection:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the collected supernatant using a syringe filter that is chemically resistant to the solvent to remove any suspended solid particles.
3. Quantification of Solute:
Two common methods for quantifying the amount of dissolved this compound are the gravimetric method and spectroscopic/chromatographic methods.
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the filtered saturated solution into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood, followed by drying the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Reweigh the evaporating dish with the dried residue. The difference in weight corresponds to the mass of dissolved this compound.
-
-
Spectroscopic/Chromatographic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.
-
4. Calculation of Solubility:
-
From Gravimetric Data:
-
Solubility ( g/100 mL) = (mass of residue / volume of solution taken) * 100
-
-
From Spectroscopic/Chromatographic Data:
-
Calculate the concentration of the undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Conclusion
References
Spectroscopic Profile of 1,4-Dibromonaphthalene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dibromonaphthalene, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing key insights into its molecular structure and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | Multiplet | 2H | H-2, H-3 |
| ~8.15 | Multiplet | 2H | H-5, H-8 |
| ~7.95 | Singlet | 2H | H-6, H-7 |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| ~122.0 | C-1, C-4 |
| ~127.5 | C-2, C-3 |
| ~128.5 | C-6, C-7 |
| ~130.0 | C-5, C-8 |
| ~133.5 | C-4a, C-8a |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1570 | Strong | Aromatic C=C stretch |
| ~1450 | Medium | Aromatic C=C stretch |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted like) |
| ~750 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of two bromine atoms.
Table 4: Mass Spectrometry Data for this compound [2]
| m/z | Relative Intensity (%) | Assignment |
| 284 | ~50 | [M]⁺ (with ²⁷⁹Br) |
| 286 | 100 | [M]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |
| 288 | ~50 | [M]⁺ (with ²⁸¹Br) |
| 205, 207 | ~20 | [M-Br]⁺ |
| 126 | ~30 | [M-2Br]⁺ |
Experimental Protocols
The following sections outline the generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Parameters for ¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: Appropriate to cover the aromatic region.
-
-
Parameters for ¹³C NMR:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Applied during acquisition.
-
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): [3]
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like dichloromethane (B109758) or acetone.
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Procedure:
-
Introduce the sample into the ion source. For volatile compounds, this can be via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structure of this compound.
References
An In-depth Technical Guide to the Crystal Structure of 1,4-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1,4-dibromonaphthalene, a key intermediate in organic synthesis. The information presented is primarily based on the foundational crystallographic study by J. Trotter, while also addressing the limitations of this early structural determination. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.
Crystallographic Data
The crystal structure of this compound was first determined by J. Trotter in 1961.[1] The compound crystallizes in the monoclinic system. A summary of the crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Unit Cell Dimensions | a = 27.45 Å |
| b = 16.62 Å | |
| c = 4.09 Å | |
| β = 91.9° | |
| Volume of Unit Cell | 1864.9 ų |
| Molecules per Unit Cell (Z) | 8 |
| Calculated Density | 2.037 g/cm³ |
| Measured Density | ~2.0 g/cm³ |
Note on Molecular Dimensions: The original study noted that the high proportion of bromine in the crystal structure limited the precision of carbon atom localization.[1] Consequently, highly accurate bond lengths and angles for the naphthalene (B1677914) core were not determined. The analysis was primarily based on a projection along the short c-axis.[1] Further refinement with modern techniques would be necessary to establish precise molecular geometry.
Molecular and Crystal Structure
This compound (C₁₀H₆Br₂) consists of a naphthalene ring system where two hydrogen atoms at positions 1 and 4 are substituted by bromine atoms. The unit cell contains eight molecules, with two crystallographically independent molecules in the asymmetric unit.[1] The arrangement of these molecules in the crystal lattice is determined by intermolecular interactions.
References
Synthesis of 1,4-Dibromonaphthalene from 1-Bromonaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromonaphthalene from 1-bromonaphthalene (B1665260), a key intermediate in the development of novel organic materials and pharmaceutical compounds. This document details the underlying chemical principles, optimized experimental protocols, and thorough data analysis to assist researchers in achieving high-yield, high-purity synthesis.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. The distinct electronic and steric environments of its two bromine atoms allow for selective functionalization, making it a crucial precursor in the synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons, functional dyes, and pharmacologically active agents. The most common and direct route to this compound is the electrophilic bromination of 1-bromonaphthalene. This guide focuses on providing a detailed and practical approach to this synthesis.
Reaction Principle and Stoichiometry
The synthesis of this compound from 1-bromonaphthalene proceeds via an electrophilic aromatic substitution reaction. The bromine atom already present on the naphthalene (B1677914) ring is an ortho-, para-director. However, due to steric hindrance at the ortho- (2 and 8) positions, the incoming electrophile (bromonium ion, Br+) preferentially substitutes at the para- (4) and, to a lesser extent, the other available alpha- (5) position. By carefully controlling the reaction conditions, particularly temperature, the formation of the desired 1,4-isomer can be maximized.
The overall reaction is as follows:
C₁₀H₇Br + Br₂ → C₁₀H₆Br₂ + HBr
Data Presentation
Comparative Analysis of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes various reported conditions for the synthesis.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield of this compound (%) | Major Side Product | Reference |
| 1-Bromonaphthalene | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | -30 | 48 hours | 90 | 1,5-Dibromonaphthalene | [1] |
| 1-Bromonaphthalene | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | -30 | 2 days | 90 | 1,5-Dibromonaphthalene | [2] |
| 1-Bromonaphthalene | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Reflux (77) | - | - | 1,5-Dibromonaphthalene (major) | [1] |
| 1-Bromonaphthalene | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | -30 to -50 | - | 90 | 1,5-Dibromonaphthalene | [1] |
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Chemical Formula | C₁₀H₆Br₂ |
| Molecular Weight | 285.97 g/mol |
| Appearance | White to off-white powder/crystals |
| Melting Point | 82 °C |
| CAS Number | 83-53-4 |
| ¹H NMR (CDCl₃) | δ ~7.7 ppm (m, 2H), ~8.2 ppm (m, 2H), ~7.9 ppm (s, 2H) |
| ¹³C NMR (CDCl₃) | δ ~123.1, 127.9, 128.8, 131.5, 133.4 ppm |
| IR (KBr, cm⁻¹) | Characteristic peaks for C-H stretching (aromatic), C=C stretching (aromatic), and C-Br stretching |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the isotopic pattern of two bromine atoms |
Experimental Protocols
The following protocol is a detailed methodology for the synthesis of this compound from 1-bromonaphthalene, optimized for high yield and purity.
Materials and Reagents
-
1-Bromonaphthalene (C₁₀H₇Br)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., acetone/dry ice)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Detailed Synthesis Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-bromonaphthalene (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -30 °C using an acetone/dry ice bath.
-
Addition of Bromine: In the dropping funnel, prepare a solution of bromine (1.0-1.1 eq) in a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the stirred solution of 1-bromonaphthalene over a period of 1-2 hours, ensuring the temperature is maintained at -30 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -30 °C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench the excess bromine. The reddish-brown color of bromine should disappear.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system such as a mixture of hexane and ethanol to yield pure this compound as white crystals.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Simplified pathway for the electrophilic bromination of 1-bromonaphthalene.
Safety Precautions
-
Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
The reaction is conducted at low temperatures. Care should be taken when handling dry ice and acetone.
Conclusion
The synthesis of this compound from 1-bromonaphthalene is a well-established and efficient process. By adhering to the detailed protocol and maintaining careful control over the reaction conditions, particularly the low temperature, researchers can consistently obtain high yields of the desired product. The provided data and workflows in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling the effective utilization of this important chemical intermediate.
References
electrophilic bromination of naphthalene to 1,4-Dibromonaphthalene
An In-Depth Technical Guide to the Electrophilic Bromination of Naphthalene (B1677914) for the Synthesis of 1,4-Dibromonaphthalene
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a wide array of organic compounds, including dyes, polymers, and pharmaceuticals. Like benzene (B151609), it undergoes electrophilic aromatic substitution (EAS) reactions. However, its fused-ring structure introduces complexities in regioselectivity, as substitution can occur at two distinct positions: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7).
The synthesis of polysubstituted naphthalenes, such as dibromonaphthalenes, presents a significant challenge in controlling isomer distribution. This compound is a particularly valuable intermediate used in the development of organic electronic materials, coordination chemistry, and drug discovery.[1] This guide provides a comprehensive overview of the electrophilic bromination of naphthalene with a focus on regioselective methods to synthesize this compound, intended for researchers, scientists, and professionals in drug development.
Reaction Mechanism and Regioselectivity
The electrophilic bromination of naphthalene follows the general mechanism of electrophilic aromatic substitution, which involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (a sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity.[2]
First Bromination: Formation of 1-Bromonaphthalene (B1665260)
Naphthalene is more reactive than benzene towards electrophiles.[2] The initial substitution predominantly occurs at the α-position (C1) because the arenium ion formed by α-attack is more stable than that formed by β-attack. This increased stability is due to a greater number of resonance structures that preserve one of the benzene rings' aromatic sextet.[2]
Second Bromination: Formation of Dibromonaphthalene Isomers
The bromine atom introduced in the first step is a deactivating but ortho, para-directing group. Therefore, the second electrophilic attack on 1-bromonaphthalene is directed to the C2 and C4 positions (ortho and para to the bromine, respectively) of the same ring, and to the C5 and C7 positions of the adjacent ring. The primary products of dibromination are the thermodynamically favored this compound and the kinetically favored 1,5-dibromonaphthalene.[3] Controlling reaction conditions is crucial to maximize the yield of the desired 1,4-isomer.
Experimental Protocols
Achieving high regioselectivity for this compound often requires specific reaction conditions, including the choice of solvent, temperature, and catalyst. Below are detailed methodologies adapted from the literature.
Protocol 1: Direct Bromination of 1-Bromonaphthalene at Low Temperature
This method maximizes the formation of this compound by starting from 1-bromonaphthalene and using a low temperature to favor the thermodynamic product.[4]
Materials:
-
1-Bromonaphthalene (1-BN)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hexane
-
Sodium thiosulfate (B1220275) solution (10% aqueous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromonaphthalene (e.g., 10 mmol, 2.07 g) in anhydrous dichloromethane (7 mL).
-
Cool the solution to -30 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
In a separate flask, prepare a solution of bromine (1.1 equiv., 11 mmol, 1.76 g) in anhydrous dichloromethane (3 mL) and cool it to -30 °C.
-
Add the cold bromine solution dropwise to the 1-bromonaphthalene solution over 30 minutes, ensuring the temperature is maintained at -30 °C.
-
After the addition is complete, allow the reaction mixture to stand in a freezer at -30 °C for 48 hours in the dark.[4]
-
After the reaction period, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the red-orange color of bromine disappears.
-
Transfer the mixture to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a dichloromethane/hexane mixture (1:4 v/v) to yield pure this compound.[4]
Protocol 2: Catalyst-Controlled Dibromination of Naphthalene
This protocol uses a solid acid catalyst to enhance the regioselectivity of the direct dibromination of naphthalene at room temperature, offering a more operationally simple alternative.[3]
Materials:
-
Naphthalene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Synclyst 13 (amorphous silica-alumina catalyst)
-
Sodium thiosulfate solution (10% aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of naphthalene (e.g., 5 mmol, 0.64 g) in dichloromethane (20 mL) in a round-bottom flask, add the Synclyst 13 catalyst (0.25 g).
-
Stir the suspension at room temperature (25 °C).
-
Add bromine (2.0 mole equivalents, 10 mmol, 1.60 g) dropwise to the stirred suspension.
-
Continue stirring the reaction mixture at 25 °C for 6 hours. Monitor the reaction progress by Gas Chromatography (GC) if available.
-
Upon completion, filter the reaction mixture to remove the solid catalyst.
-
Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
The product can be further purified by column chromatography or recrystallization.
Data Presentation: Comparison of Synthetic Methods
The selection of a synthetic route depends on factors such as desired yield, purity, and operational simplicity. The following tables summarize quantitative data from various reported methods.
Table 1: Direct Dibromination of Naphthalene with Bromine
| Catalyst | Solvent | Temperature (°C) | Time (h) | 1,4-DBN Yield (%) | 1,5-DBN Yield (%) | Reference |
|---|---|---|---|---|---|---|
| None | CH₂Cl₂ | 25 | 72 | 20 | 4 | [3] |
| Synclyst 13 | CH₂Cl₂ | 25 | 6 | 91 (purified) | - | [5] |
| KSF Clay | n-Hexane | 25 | 1 | 24 | 35 |[3] |
Table 2: Bromination of 1-Bromonaphthalene with Bromine
| Solvent | Temperature (°C) | Time (h) | 1,4-DBN Yield (%) | Notes | Reference |
|---|---|---|---|---|---|
| CH₂Cl₂ | -30 | 48 | 90 | Minimum solvent used | [4] |
| CH₂Cl₂ | 120 | - | 73 | Reaction with 1.5 eq. Br₂ |[3] |
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of this compound.
Conclusion
The regioselective synthesis of this compound via electrophilic bromination of naphthalene is highly dependent on the reaction conditions. While direct dibromination of naphthalene often leads to a mixture of 1,4- and 1,5-isomers, selectivity can be significantly enhanced.[3] Key strategies include the use of 1-bromonaphthalene as a starting material under low-temperature conditions, which can afford yields up to 90%, or the application of solid acid catalysts like Synclyst 13 to direct the bromination of naphthalene itself towards the 1,4-product with high efficiency.[4][5] The protocols and data presented in this guide offer a robust foundation for researchers to select and optimize a synthetic route that best fits their laboratory capabilities and research objectives.
References
The Strategic Role of 1,4-Dibromonaphthalene in Advancing OLED Technology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: In the rapidly evolving landscape of organic electronics, the quest for stable, efficient, and cost-effective materials for Organic Light-Emitting Diodes (OLEDs) is paramount. Among the myriad of molecular building blocks, 1,4-dibromonaphthalene has emerged as a crucial precursor for a diverse range of high-performance OLED materials. Its rigid naphthalene (B1677914) core and the versatile reactivity of its two bromine substituents provide a robust platform for the synthesis of emissive, host, and charge-transporting materials with tailored optoelectronic properties. This technical guide delves into the synthesis, properties, and applications of OLED materials derived from this compound, offering detailed experimental protocols and performance data to aid researchers in the development of next-generation OLED technologies.
The Versatility of this compound in OLED Material Synthesis
This compound serves as a key starting material for a variety of OLED components through well-established cross-coupling reactions, primarily Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These synthetic routes allow for the introduction of a wide array of functional groups, enabling the fine-tuning of molecular properties such as energy levels (HOMO/LUMO), triplet energy, charge carrier mobility, and thermal stability.
Diagram of Synthetic Pathways from this compound:
1,4-Dibromonaphthalene material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data, experimental protocols, and core chemical principles of 1,4-dibromonaphthalene. The information is intended for professionals in research, scientific, and drug development fields, presenting critical data in a structured and accessible format.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₁₀H₆Br₂.[1] It is a solid at room temperature, typically appearing as a white to light beige or light orange-beige crystalline powder.[2][3] This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆Br₂ | [1] |
| Molecular Weight | 285.96 g/mol | [1] |
| CAS Number | 83-53-4 | [1] |
| Appearance | White to light beige/orange crystalline powder or crystals | [2][3] |
| Melting Point | 80-82 °C | [5] |
| Boiling Point | 288.1 °C (rough estimate) | [3] |
| Solubility in Water | Sparingly soluble | [2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone | [2] |
| Purity | ≥98% - ≥99% | [6][7] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical.[8] It is crucial to handle this compound with appropriate safety measures in a laboratory setting.
Table 2: Hazard Identification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [1][8] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | [1][8] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | May cause respiratory irritation | [1][8] |
Safety Precautions:
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash face, hands, and any exposed skin thoroughly after handling.[8]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[8] Keep in a dry, cool place.[2]
First Aid and Emergency Procedures
In case of exposure or emergency, follow these first-aid measures and emergency procedures.
First Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[8]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[8]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]
Synthesis and Reactivity
This compound can be synthesized from 1-bromonaphthalene (B1665260). The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-Bromonaphthalene
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure:
-
Dissolve 1-bromonaphthalene in dichloromethane in a reaction vessel.
-
Cool the solution to -30 °C.
-
Slowly add a solution of bromine in dichloromethane to the cooled reaction mixture.
-
Maintain the temperature at -30 °C and stir the reaction mixture for 48 hours.
-
After the reaction is complete, quench the reaction with a suitable quenching agent.
-
Perform an aqueous workup to separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.[2]
-
Reactivity:
This compound is a versatile building block in organic synthesis. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecules. It can also undergo nucleophilic substitution reactions.
Applications
The unique chemical structure of this compound makes it a valuable precursor in several fields:
-
Pharmaceuticals: It is used as a pharmaceutical intermediate in the synthesis of novel, orally active dual NK1/NK2 antagonists.[3] Derivatives have also been investigated for their potential enzyme-inhibitory, antifungal, antibacterial, anticancer, anti-inflammatory, and antiallergic properties.[4]
-
Agrochemicals: It serves as a starting material for the synthesis of various agrochemicals.[2]
-
Dyes and Pigments: It is used in the production of dyes.[2]
-
Materials Science: this compound is a key intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs).[4]
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[8] The available information is summarized below.
Table 3: Summary of Toxicological Information
| Effect | Observation | Reference(s) |
| Acute Toxicity | No acute toxicity information is available for this product. | [8] |
| Skin Irritation | Causes skin irritation. | [1][8] |
| Eye Irritation | Causes serious eye irritation. | [1][8] |
| Respiratory Irritation | May cause respiratory irritation. | [1][8] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico. | [8] |
| Mutagenic Effects | No information available. | [8] |
| Reproductive Effects | No information available. | [8] |
Environmental Fate and Ecotoxicity
Specific studies on the environmental fate and ecotoxicity of this compound are limited. However, based on the behavior of related halogenated naphthalenes and brominated flame retardants, some general predictions can be made.
-
Persistence: Brominated aromatic compounds can be persistent in the environment.[9]
-
Bioaccumulation: Due to its lipophilic nature, there is a potential for bioaccumulation in organisms.[9]
-
Biodegradation: The biodegradation of halogenated naphthalenes can be slow. Studies on 1,4-dichloronaphthalene (B155283) have shown that some Pseudomonas species can metabolize it, suggesting that microbial degradation of this compound may be possible, likely proceeding through dihydroxylation and ring cleavage.[10]
This guide provides a summary of the available information on this compound. Researchers and professionals should always consult the most current Safety Data Sheet (SDS) before handling this chemical and conduct their own risk assessments.
References
- 1. This compound | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. labproinc.com [labproinc.com]
- 4. ossila.com [ossila.com]
- 5. This compound | BoroPharm Inc. [boropharm.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. fishersci.com [fishersci.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 1,4-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in pharmaceutical research and materials science for the construction of biaryl and polyaryl structures. 1,4-Dibromonaphthalene is a versatile building block that can undergo a double Suzuki coupling to afford 1,4-diaryl-naphthalenes, which are key scaffolds in various functional materials and biologically active compounds. This document provides a detailed protocol for the double Suzuki coupling of this compound with arylboronic acids, including reaction optimization, a step-by-step procedure, and expected outcomes.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound, inserting into one of the carbon-bromine bonds to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond of the 1-aryl-4-bromonaphthalene intermediate and regenerating the Pd(0) catalyst. The catalytic cycle then repeats at the second bromine position to yield the 1,4-diaryl-naphthalene product.
Experimental Protocol
This protocol details a general procedure for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (2.2 - 2.5 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3-4 equivalents)
-
Anhydrous and degassed solvent: Toluene, 1,4-Dioxane, or a mixture of Toluene and Dimethylformamide (DMF)
-
Degassed 2M aqueous solution of the base
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3-4 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed organic solvent (e.g., Toluene or a Toluene/DMF mixture).
-
Base Solution Addition: Add the degassed aqueous base solution (e.g., 2M K₂CO₃).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-diaryl-naphthalene.
Data Presentation
The following table summarizes representative quantitative data for the double Suzuki coupling of this compound with various arylboronic acids under different conditions.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | ~85-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 90 | 16 | High |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (4) | Toluene/DMF/H₂O | 110 | 24 | ~80-90 |
| 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (4) | Toluene/H₂O | 100 | 12 | High |
| Naphthalene-1-boronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | DME/H₂O | 85 | 24 | ~75-85 |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions and may require optimization.
Visualizations
Experimental Workflow
Application Notes and Protocols for Palladium-Catalyzed Polymerization of 1,4-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(1,4-naphthalene), a conjugated polymer with significant potential in organic electronics and as a scaffold in medicinal chemistry. The rigid naphthalene (B1677914) backbone can impart high thermal stability and unique photophysical properties to the resulting polymer.[1] This document focuses on the palladium-catalyzed Suzuki cross-coupling reaction for the synthesis of copolymers and proposes a protocol for the homopolymerization of 1,4-dibromonaphthalene.
Introduction to Poly(1,4-naphthalene) Synthesis
The synthesis of poly(1,4-naphthalene) and its derivatives is of growing interest due to their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2] Palladium-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto coupling, are powerful methods for the formation of carbon-carbon bonds necessary for the polymerization of dihaloaromatic monomers like this compound.[1][3] The choice of catalytic system, including the palladium precursor, ligands, and reaction conditions, is crucial for controlling the molecular weight, polydispersity, and properties of the resulting polymer.
Palladium-Catalyzed Polymerization: Reaction Pathways
Two primary palladium-catalyzed pathways for the polymerization of this compound are considered here: Suzuki polycondensation for copolymers and a proposed protocol for Yamamoto-type homopolymerization.
Suzuki Polycondensation for Naphthalene-Based Copolymers
Suzuki coupling is a versatile method for the synthesis of copolymers by reacting a dihaloaromatic monomer with a diboronic acid or its ester.[2] In the context of this compound, it can be copolymerized with various comonomers to tune the properties of the resulting polymer.[2]
A general reaction scheme for the Suzuki polycondensation of this compound with a generic diboronic acid is shown below:
Caption: Suzuki polycondensation of this compound.
Proposed Yamamoto-Type Homopolymerization
Yamamoto coupling is a nickel- or palladium-catalyzed polymerization of dihaloaromatics that proceeds via a dehalogenative polycondensation mechanism. This method is particularly suitable for the synthesis of homopolymers. A proposed reaction scheme for the palladium-catalyzed Yamamoto-type homopolymerization of this compound is as follows:
Caption: Proposed Yamamoto-type homopolymerization of this compound.
Experimental Protocols
Protocol for Suzuki Polycondensation of 1,4-Naphthalene-Based Copolymers[2]
This protocol is adapted from the synthesis of copolymers of 1,4-naphthalene with phenothiazine (B1677639) (PT), triphenylamine (B166846) substituted fluorene (B118485) (TF), and anthanthrene (B94379) (ANT).[2]
Materials:
-
This compound derivative (e.g., DB-PT, DB-TF, or DB-ANT)
-
1,4-Naphthalene diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous sodium carbonate (2 M)
-
Toluene
-
Acetone
Procedure:
-
In a Schlenk flask, dissolve the this compound derivative and 1,4-naphthalene diboronic acid bis(pinacol) ester in toluene.
-
Add the 2 M aqueous sodium carbonate solution to the flask.
-
Purge the solution with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (typically 1-2 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 3 days.
-
After cooling to room temperature, pour the mixture into a methanol/water (1:1) solution to precipitate the polymer.
-
Filter the solid and perform Soxhlet extraction with methanol, acetone, and hexane (each for 24 hours) to remove impurities.
-
Dissolve the purified polymer in chloroform and precipitate again from methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Proposed Protocol for Palladium-Catalyzed Homopolymerization of this compound
This proposed protocol is based on general procedures for Yamamoto and Suzuki-type polymerizations of dihaloaromatics.[1][2]
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, Pd₂(dba)₃ (e.g., 1 mol%), and P(o-tol)₃ (e.g., 4 mol%).
-
Add anhydrous K₂CO₃ to the flask.
-
Add anhydrous toluene and anhydrous DMF to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol to remove residual catalyst and unreacted monomer.
-
Dry the polymer in a vacuum oven at 80 °C to a constant weight.
Data Presentation
The following table summarizes the molecular weight and thermal properties of various 1,4-naphthalene-based copolymers synthesized via Suzuki polycondensation.[2]
| Polymer | Mn (kDa) | Mw (kDa) | PDI | Td (°C, 5% weight loss) |
| PNP(1,4)-PT | 9.06 | 14.76 | 1.63 | 372 |
| PNP(1,4)-TF | 13.23 | 33.94 | 2.56 | 549 |
| PNP(1,4)-ANT | 72.98 | 330.2 | 4.52 | 269 |
Experimental Workflow and Catalytic Cycle
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of poly(1,4-naphthalene) derivatives.
Caption: General workflow for polymer synthesis and purification.
Simplified Catalytic Cycle for Suzuki Polycondensation
The catalytic cycle for Suzuki polycondensation involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for Suzuki polycondensation.
Characterization of Naphthalene-Based Polymers
The synthesized polymers can be characterized by a variety of techniques to determine their molecular weight, thermal stability, and spectroscopic properties.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring the decomposition temperature (Td).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the conjugated polymers.
References
Application Notes and Protocols for the Synthesis of Poly(naphthalene-diamine-phenylene) via Palladium-Catalyzed Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(naphthalene-diamine-phenylene) represents a class of aromatic polyamines with a rigid naphthalene (B1677914) moiety integrated into the polymer backbone. These materials are of significant interest for applications in organic electronics, high-performance materials, and as scaffolds in medicinal chemistry. The incorporation of the naphthalene unit is expected to impart desirable thermal stability, and unique photophysical and electronic properties. This document provides a detailed protocol for the synthesis of poly(naphthalene-diamine-phenylene) from 1,4-dibromonaphthalene and p-phenylenediamine (B122844) using a palladium-catalyzed Buchwald-Hartwig amination reaction. This synthetic route offers a versatile and efficient method for the formation of the carbon-nitrogen bonds that constitute the polymer backbone.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of poly(naphthalene-diamine-phenylene). These values are representative and may be optimized for specific applications.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| p-Phenylenediamine | 1.0 mmol |
| Catalyst System | |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 0.02 mmol |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 0.03 mmol |
| Base | |
| Sodium tert-butoxide (NaOtBu) | 2.2 mmol |
| Solvent | |
| Anhydrous Toluene (B28343) | 20 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 24 - 48 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Polymer Characterization (Expected) | |
| Yield | > 85% |
| Molecular Weight (Mₙ) | 10,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 400 °C |
| Glass Transition Temperature (DSC) | 180 - 220 °C |
Experimental Protocols
Materials:
-
This compound (98%)
-
p-Phenylenediamine (99%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu) (98%)
-
Anhydrous Toluene
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas manifold (Schlenk line)
-
Filtration apparatus
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol) and BINAP (0.03 mmol) to a dry Schlenk flask.
-
Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. The color of the solution may change, indicating the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the Schlenk flask containing the pre-formed catalyst, add this compound (1.0 mmol), p-phenylenediamine (1.0 mmol), and sodium tert-butoxide (2.2 mmol).
-
Add an additional 15 mL of anhydrous toluene to the flask.
-
Equip the flask with a reflux condenser under a positive pressure of inert gas.
-
-
Polymerization:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 to 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirred methanol. A fibrous or powdered precipitate should form.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer sequentially with methanol and deionized water to remove residual catalyst, base, and unreacted monomers.
-
For further purification, perform a Soxhlet extraction of the polymer with methanol for 24 hours to remove low molecular weight oligomers.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.
-
Mandatory Visualization
Caption: Workflow for the synthesis of poly(naphthalene-diamine-phenylene).
Caption: Catalytic cycle for Buchwald-Hartwig amination polymerization.
Application Notes and Protocols for the Sonogashira Coupling of 1,4-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling of 1,4-dibromonaphthalene, a key transformation for the synthesis of 1,4-dialkynylnaphthalene derivatives. These products are valuable building blocks in materials science and medicinal chemistry.
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The double Sonogashira coupling of this compound allows for the synthesis of symmetrically and unsymmetrically substituted 1,4-dialkynylnaphthalenes, which are precursors to a variety of complex organic molecules.
Data Presentation
The following table summarizes the results of the Sonogashira coupling of this compound with various terminal alkynes under optimized reaction conditions.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1,4-Bis(phenylethynyl)naphthalene | 85 |
| 2 | 4-Ethynyltoluene | 1,4-Bis((4-methylphenyl)ethynyl)naphthalene | 82 |
| 3 | 1-Hexyne | 1,4-Di(hex-1-yn-1-yl)naphthalene | 75 |
| 4 | Trimethylsilylacetylene | 1,4-Bis((trimethylsilyl)ethynyl)naphthalene | 92 |
| 5 | 3-Ethynylthiophene | 1,4-Bis(thiophen-3-ylethynyl)naphthalene | 78 |
Reaction Conditions: this compound (1.0 mmol), Alkyne (2.2 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Triethylamine (B128534) (4.0 equiv), THF, 65 °C, 12 h.
Experimental Protocols
This section details the experimental procedure for the double Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 286 mg).
-
Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg) and copper(I) iodide (0.05 mmol, 9.5 mg) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (10 mL) and triethylamine (4.0 mmol, 0.56 mL).
-
Alkyne Addition: Add the terminal alkyne (2.2 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 1,4-dialkynylnaphthalene product.
Visualizations
Experimental Workflow
Caption: A general workflow for the Sonogashira coupling of this compound.
Sonogashira Coupling Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Application Notes and Protocols: Leveraging 1,4-Dibromonaphthalene in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthalene (B1677914) core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors. 1,4-Dibromonaphthalene serves as a versatile and readily available starting material for the synthesis of diverse libraries of kinase inhibitors. The two bromine atoms provide orthogonal handles for sequential functionalization through robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the naphthalene core to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis of kinase inhibitors derived from this compound, quantitative data on their biological activity, and visualizations of relevant signaling pathways and synthetic workflows.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The strategic use of versatile building blocks is key to the efficient synthesis of novel inhibitor candidates. This compound is an attractive starting material due to its rigid scaffold and the presence of two reactive bromine atoms, allowing for the introduction of various substituents to probe the ATP-binding sites of kinases.[1] Derivatives of the naphthalene scaffold have shown inhibitory activity against several important kinase targets, including Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase 5 (ERK5).[2][3][4]
Key Synthetic Strategies
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can be exploited for sequential, site-selective modifications. Key reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of aryl or heteroaryl moieties.[5][6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the installation of a wide range of primary and secondary amines.[5][7]
These reactions are well-documented and can be performed under relatively mild conditions with high functional group tolerance.[8]
Experimental Protocols
The following protocols describe a representative synthetic sequence for the preparation of a substituted aminonaphthalene kinase inhibitor scaffold from this compound.
Protocol 1: Monofunctionalization of this compound via Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (0.02 equiv.), and the base (2.0 equiv.).[6][7]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-aryl-4-bromonaphthalene intermediate.
Protocol 2: Second Functionalization via Buchwald-Hartwig Amination
This protocol describes the amination of the 1-aryl-4-bromonaphthalene intermediate.
Materials:
-
1-Aryl-4-bromonaphthalene (from Protocol 1)
-
Primary or secondary amine (1.2 equiv.)
-
Palladium precatalyst (e.g., t-BuXPhos Palladacycle, 0.01-0.05 equiv.)
-
Phosphine (B1218219) ligand (e.g., XPhos, 0.012-0.06 equiv.)
-
Base (e.g., NaOt-Bu, 1.2-2.0 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane, Toluene)
-
Ethyl acetate
-
Brine solution
-
Celite
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.02 equiv.), the phosphine ligand (0.024 equiv.), and the base (1.5 equiv.).
-
Add the 1-aryl-4-bromonaphthalene (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction vessel and heat to 90-120 °C with vigorous stirring for 4-24 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.[7]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 1-aryl-4-aminonaphthalene derivative.
Data Presentation
The following table summarizes the biological activity of representative naphthalene-based kinase inhibitors.
| Compound ID | Naphthalene Scaffold | Kinase Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound 3 | Anilino-1,4-naphthoquinone | EGFR | 3.96 | - | [3] |
| Compound 8 | Anilino-1,4-naphthoquinone | EGFR | 11.42 | - | [3] |
| Compound 10 | Anilino-1,4-naphthoquinone | EGFR | 18.64 | - | [3] |
| Erlotinib | (Reference Drug) | EGFR | 16.17 | - | [3] |
| NAIMS 4e | 1,4-Dialkoxynaphthalene-imidazolium salt | ERK5 | - | HeLa (IC₅₀ = 6.8 µM) | [4] |
| NAIMS 4c | 1,4-Dialkoxynaphthalene-imidazolium salt | ERK5 | - | HeLa (IC₅₀ = 8.5 µM) | [4] |
| NAIMS 4k | 1,4-Dialkoxynaphthalene-imidazolium salt | ERK5 | - | HeLa (IC₅₀ = 8.9 µM) | [4] |
| Compound 44 | Naphthalene-1,4-dione | Not Specified | 6,400 | HEC1A | [10] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for creating a kinase inhibitor library starting from this compound.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Film Formation of 1,4-Dibromonaphthalene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to various solution-based techniques for forming thin films from polymers derived from 1,4-dibromonaphthalene. The protocols and troubleshooting guides are designed to assist researchers in materials science and drug development in fabricating high-quality polymer films for a range of applications, including organic electronics and controlled-release drug delivery systems.
Introduction to Film Formation
The quality and performance of polymer thin films are critically dependent on the chosen deposition technique and processing parameters. For this compound-based polymers, which often exhibit rigid backbones, achieving uniform and defect-free films can be challenging.[1] This guide details three common solution-processing techniques: spin coating, doctor blading, and inkjet printing.
Key Considerations for this compound-Based Polymers
The selection of an appropriate solvent is crucial for achieving high-quality films. "Good" solvents promote chain interpenetration, leading to denser and more uniform films, whereas "poor" solvents can cause aggregation and result in porous structures.[1] Due to the rigid nature of these polymers, solubility can be a challenge. Experimentation with a range of solvents, including chlorinated and high-boiling point polar aprotic solvents, is often necessary.[1]
Solvent Selection and Polymer Solution Preparation
Successful film formation begins with a well-dissolved, aggregate-free polymer solution.
Protocol 1: Polymer Solution Preparation
-
Solvent Selection : Choose a suitable solvent from Table 1. Chlorinated solvents like chloroform (B151607) and o-dichlorobenzene, or high-boiling point solvents such as N-Methyl-2-pyrrolidone (NMP), are often effective.[1]
-
Dissolution : Dissolve the this compound-based polymer in the chosen solvent at the desired concentration.
-
Heating and Agitation : To aid dissolution, gently heat the solution (e.g., 40-60 °C) while stirring with a magnetic stirrer. Sonication can also be employed for extended periods (several hours to overnight) to break up aggregates.[1]
-
Filtration : Before use, filter the polymer solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any remaining particulate matter. This step is critical to prevent defects like "comets" and "pinholes" during film deposition.[1]
Table 1: Common Solvents for Naphthalene-Based Polymers
| Solvent | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) | Characteristics |
| Chloroform | 61 | 160 | Good solvent for many polymers, but evaporates quickly. |
| Chlorobenzene | 132 | 12 | Slower evaporation rate, often results in more uniform films. |
| o-Dichlorobenzene | 180 | 1.2 | High boiling point, allows for thermal annealing during film formation. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 0.03 | Good polar solvent, very slow evaporation, useful for specific processing techniques.[1] |
Film Formation Techniques
Spin Coating
Spin coating is a widely used technique for producing uniform thin films on flat substrates.[2] It is ideal for small-scale, laboratory-based fabrication.[3]
Protocol 2: Spin Coating
-
Substrate Preparation :
-
Place substrates (e.g., silicon, glass) in a holder.
-
Sequentially sonicate for 15 minutes each in laboratory-grade detergent, deionized water, acetone, and finally isopropanol.[1]
-
Blow-dry the substrates with clean, dry nitrogen gas.[1]
-
For enhanced cleaning and to increase surface energy, treat the substrates with oxygen plasma for 5-10 minutes immediately before use.[1]
-
-
Deposition :
-
Spinning :
-
Post-Deposition Treatment :
-
Carefully remove the substrate from the spin coater.
-
Perform a soft bake on a hotplate at a moderate temperature (e.g., 80 °C) for 1-2 minutes to remove residual solvent before any high-temperature annealing.[1]
-
Doctor Blading
Doctor blading is a scalable method for producing large-area thin films with uniform thickness.[4] This technique is well-suited for coating flexible substrates.[4]
Protocol 3: Doctor Blading
-
Substrate Preparation : Prepare the substrate as described in Protocol 2 (Step 1).
-
Setup :
-
Mount the cleaned substrate on the doctor blade coater.
-
Set the blade height to achieve the desired film thickness. The gap between the blade and the substrate is a key determinant of the final film thickness.[4]
-
-
Deposition :
-
Dispense the filtered polymer solution in front of the doctor blade.
-
Move the blade at a constant speed across the substrate to spread the solution into a uniform film.[4]
-
-
Drying and Annealing :
-
Allow the film to dry in a controlled environment. The use of a solvent with a high boiling point can help in achieving a more ordered film morphology.
-
Perform thermal annealing as required to improve film crystallinity and remove residual solvent.
-
Inkjet Printing
Inkjet printing is a direct-write, additive manufacturing technique that allows for the precise deposition of materials in predefined patterns.[5] This method is advantageous for creating patterned films and minimizing material waste.[5]
Protocol 4: Inkjet Printing
-
Ink Formulation :
-
Prepare a polymer solution as described in Protocol 1. The viscosity and surface tension of the ink are critical parameters for successful printing and may require optimization.
-
The use of solvent mixtures can help to avoid the "coffee-ring effect," where the solute is concentrated at the edge of a dried droplet.[6][7]
-
-
Substrate Preparation : Prepare the substrate as described in Protocol 2 (Step 1).
-
Printing :
-
Load the polymer ink into the inkjet printer cartridge.
-
Define the desired pattern using the printer's software.
-
Optimize printing parameters such as drop spacing, substrate temperature, and print head velocity to achieve uniform and well-defined features.[8]
-
-
Post-Printing Treatment :
-
Dry the printed film to remove the solvent.
-
Anneal the film as needed to enhance its properties.
-
Film Characterization
The quality of the fabricated films should be assessed using appropriate characterization techniques.
Table 2: Recommended Film Characterization Techniques
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Provides nanoscale topographical images, allowing for the quantification of surface roughness and identification of defects.[1] |
| Spectroscopic Ellipsometry | A non-destructive technique to accurately measure film thickness and refractive index.[1] |
| Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) | Provides information about the molecular packing and orientation of the polymer chains within the film.[9] |
| UV-Vis Spectroscopy | Can be used to study the aggregation behavior of the polymers in the film.[9] |
Troubleshooting Common Film Defects
Table 3: Troubleshooting Guide for Common Film Defects
| Defect | Probable Cause(s) | Suggested Solution(s) |
| Pinholes, "Comet" Streaks | Particulate contamination on the substrate or in the solution.[1] | Ensure meticulous substrate cleaning and filter the polymer solution immediately before use. Work in a clean environment.[1] |
| Incomplete Coverage | Low surface energy of the substrate or high surface tension of the solution.[1] | Treat the substrate with oxygen plasma to increase surface energy. Check solvent/substrate compatibility.[1] |
| Cracking | Internal stress due to rapid solvent evaporation or thick films.[1] | Reduce film thickness by lowering solution concentration or increasing spin speed. Use a solvent with a higher boiling point.[1] |
| Hazy or Rough Film | Polymer aggregation in solution. | Use a "better" solvent. Optimize solution concentration. Perform solvent or thermal annealing.[1] |
| Film Too Thick | Low spin speed; high solution concentration/viscosity. | Increase spin speed; decrease concentration.[1] |
| Film Too Thin | High spin speed; low solution concentration/viscosity. | Decrease spin speed; increase concentration.[1] |
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. 6 Studies of spin-coated polymer films - Annual Reports Section "C" (Physical Chemistry) (RSC Publishing) [pubs.rsc.org]
- 3. In situ UV-visible absorption during spin-coating of organic semiconductors: a new probe for organic electronics and photovoltaics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. Inkjet Etching of Polymers and Its Applications in Organic Electronic Devices | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ink-jet printing of polymers – from single dots to thin film libraries - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Spin Coating 1,4-Dibromonaphthalene-Based Polymer Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of thin films from polymers based on 1,4-dibromonaphthalene and its derivatives using the spin coating technique. Due to the nascent stage of research into the homopolymer of this compound, this guide synthesizes information from related naphthalene-based polymer systems to propose a robust starting point for process development and optimization.
Introduction
Polymers derived from this compound are an emerging class of materials with potential applications in organic electronics and sensor technology.[1] The ability to produce uniform, high-quality thin films is crucial for device fabrication and performance. Spin coating is a widely used technique for depositing thin films from solution, offering simplicity, rapid processing, and precise control over film thickness and morphology.[2][3]
The key to successful spin coating lies in the careful control of several interconnected parameters, including the choice of solvent, polymer concentration, spin speed, and post-deposition treatments.[4] This guide provides a systematic approach to developing a spin coating process for your specific this compound-based polymer.
Materials and Equipment
Materials:
-
Polymer derived from this compound
-
High-purity solvents (see Table 1 for suggestions)
-
Substrates (e.g., silicon wafers, glass slides, quartz)
-
Cleaning agents (e.g., acetone, isopropanol, deionized water)
-
Syringe filters (0.2 µm or 0.45 µm PTFE)
Equipment:
-
Spin coater
-
Hotplate
-
Ultrasonic bath
-
Nitrogen or clean air source
-
Fume hood or clean environment (laminar flow hood recommended)[4]
-
Plasma cleaner (optional, for substrate treatment)
-
Profilometer or ellipsometer (for thickness measurement)
-
Atomic Force Microscope (AFM) (for surface morphology analysis)
Experimental Protocols
Substrate Preparation
A pristine substrate surface is critical for achieving uniform, defect-free films.[5]
-
Place substrates in a beaker and sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates thoroughly with a stream of dry nitrogen or clean air.
-
For enhanced cleaning and to improve surface energy, treat the substrates with oxygen plasma for 5-10 minutes immediately before use.[4] This step promotes better wetting of the polymer solution.
Polymer Solution Preparation
The properties of the polymer solution are paramount to the final film quality.[4]
-
Dissolve the this compound-based polymer in a suitable solvent (see Table 1) to the desired concentration.
-
Gently heat the solution (e.g., 40-60 °C) and stir using a magnetic stirrer until the polymer is fully dissolved. This may take several hours.[4]
-
Allow the solution to cool to room temperature.
-
Immediately before use, filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any dust or aggregates.[4] This is a critical step to prevent pinholes and other defects in the film.[4]
Spin Coating Process
The spin coating process itself involves a sequence of steps to spread the solution and evaporate the solvent. A two-stage process is often effective for achieving uniform films.[4]
-
Place the cleaned substrate on the center of the spin coater chuck and ensure it is held securely by the vacuum.
-
Dispense a small amount of the polymer solution onto the center of the substrate. The amount should be sufficient to cover the entire surface during the spread cycle.
-
Start the spin coating program. A typical program consists of:
-
Step 1 (Spread): A low spin speed (e.g., 500 RPM) for a short duration (e.g., 10 seconds) to allow the solution to spread across the substrate.[4]
-
Step 2 (Cast): A high spin speed (e.g., 1500-4000 RPM) for a longer duration (e.g., 30-60 seconds) to thin the film to the desired thickness and evaporate the solvent.[4][6]
-
-
Once the program is complete, stop the spinner and carefully remove the substrate.
Post-Deposition Annealing
A post-deposition annealing step is often necessary to remove residual solvent and can improve the film's structural and electronic properties.
-
Soft Bake: Place the coated substrate on a hotplate at a moderate temperature (e.g., 80 °C) for 1-2 minutes to drive off any remaining solvent.[4]
-
Thermal Annealing: For some applications, a higher temperature anneal may be required. Transfer the substrate to a vacuum oven or a glovebox with a hotplate and anneal at a temperature specific to your polymer's thermal properties (e.g., 120-180 °C) for a defined period (e.g., 30-40 minutes).[6][7][8]
Data Presentation: Spin Coating Parameters
The following tables summarize suggested starting parameters for spin coating this compound-based polymer films. These values are derived from related polymer systems and should be used as a starting point for optimization.
Table 1: Solvent Selection and Properties
| Solvent | Boiling Point (°C) | Characteristics |
| Chlorobenzene | 132 | Good solvent for many aromatic polymers.[6] |
| o-Dichlorobenzene | 180.5 | High boiling point allows for slower drying, which can be beneficial for crystallinity.[4] |
| 1,4-Dioxane | 101 | Used for some naphthalene-based systems.[7][8] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | A very high boiling point polar aprotic solvent, useful for specific processing needs.[4] |
Table 2: Proposed Starting Spin Coating Parameters
| Parameter | Range | Typical Starting Value | Effect on Film Thickness |
| Polymer Concentration (mg/mL) | 5 - 20 | 10 mg/mL | Higher concentration leads to thicker films.[4] |
| Spin Speed - Spread (RPM) | 500 - 1000 | 500 RPM | Primarily affects solution spreading.[4] |
| Spin Time - Spread (s) | 5 - 15 | 10 s | --- |
| Spin Speed - Cast (RPM) | 1000 - 6000 | 2000 RPM | Thickness is inversely proportional to the square root of the spin speed.[4] |
| Spin Time - Cast (s) | 30 - 60 | 45 s | Longer times ensure complete solvent evaporation. |
| Acceleration (RPM/s) | 200 - 1000 | 1000 RPM/s | Can influence film uniformity. |
| Annealing Temperature (°C) | 80 - 180 | 120 °C | Affects film morphology and residual solvent.[7][8] |
| Annealing Time (min) | 1 - 60 | 30 min | --- |
Troubleshooting Common Spin Coating Defects
| Defect | Probable Cause(s) | Suggested Solution(s) |
| Pinholes / "Comets" | Particulate contamination in the solution or on the substrate.[4] | Filter the polymer solution immediately before use; work in a clean environment; ensure thorough substrate cleaning.[4] |
| Streaks / Striations | Rapid solvent evaporation; low final spin speed.[4] | Use a solvent with a higher boiling point; increase the final spin speed.[4] |
| Incomplete Coverage | Low surface energy of the substrate; insufficient solution dispensed. | Treat the substrate with oxygen plasma; dispense more solution.[4] |
| Film Too Thick | Low spin speed; high solution concentration.[4] | Increase spin speed; decrease solution concentration.[4] |
| Film Too Thin | High spin speed; low solution concentration.[4] | Decrease spin speed; increase solution concentration.[4] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the spin coating process for this compound-based polymer films.
Caption: Experimental workflow for polymer thin film fabrication.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 Studies of spin-coated polymer films - Annual Reports Section "C" (Physical Chemistry) (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 6. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 7. Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Ambipolar Deep-Blue Emitters from 1,4-Dibromonaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ambipolar deep-blue emitting materials for Organic Light-Emitting Diodes (OLEDs), starting from the readily available precursor, 1,4-dibromonaphthalene. The protocols focus on the synthesis of a key intermediate, 4,4'-bis(aryl)-1,1'-binaphthalene, and its subsequent elaboration into a final emitter molecule incorporating phenanthroimidazole moieties, which are known to impart desirable blue emission and charge-transporting properties.
Introduction
The development of stable and efficient deep-blue emitters is a critical challenge in the advancement of full-color display and solid-state lighting technologies. Ambipolar materials, capable of transporting both holes and electrons, are particularly sought after as they can simplify device architecture and improve recombination efficiency within the emissive layer. The 1,1'-binaphthyl core is a promising scaffold for such emitters due to its rigid, contorted structure which can prevent intermolecular aggregation and enhance photoluminescence quantum yield in the solid state. Starting from this compound, a multi-step synthesis involving key cross-coupling reactions can yield sophisticated ambipolar deep-blue emitters.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step process, beginning with the homocoupling of a this compound derivative to form a binaphthyl core. This is followed by functionalization of the binaphthyl scaffold with donor and acceptor moieties to tune the electronic properties and achieve deep-blue emission with balanced charge transport. A representative target molecule is 4,4′-bis(4-(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-1,1′-binaphthalene, which combines the binaphthyl core with bulky phenanthroimidazole units.
Caption: General synthetic workflow from this compound to the final emitter.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Dibromo-1,1'-binaphthyl
This protocol describes a potential route to a key intermediate.
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (2 M)
-
Dichloromethane
-
Methanol
Procedure:
-
In a flame-dried three-necked flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add Nickel(II) chloride hexahydrate (0.1 eq) and triphenylphosphine (0.2 eq).
-
Slowly add activated zinc dust (2.5 eq) to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with 2 M hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford 4,4'-dibromo-1,1'-binaphthyl.
Protocol 2: Suzuki Coupling for the Synthesis of 4,4'-Diaryl-1,1'-binaphthyl
This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl groups.
Materials:
-
4,4'-Dibromo-1,1'-binaphthyl (from Protocol 1)
-
Arylboronic acid (e.g., 4-(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)boronic acid) (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (or another suitable base)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a Schlenk flask, combine 4,4'-dibromo-1,1'-binaphthyl (1.0 eq), the arylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir for 48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final ambipolar deep-blue emitter.
Caption: Workflow for the Suzuki coupling reaction.
Data Presentation
The following tables summarize the expected photophysical and electroluminescent properties of a representative deep-blue emitter synthesized from a this compound derivative. The data is based on reported values for similar binaphthyl-phenanthroimidazole compounds.
Table 1: Photophysical Properties
| Property | Value | Conditions |
| Absorption λmax (nm) | ~350-400 | In Dichloromethane |
| Emission λmax (nm) | ~440-460 | In Dichloromethane |
| Photoluminescence Quantum Yield (ΦPL) | > 70% | In thin film |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.5 to -5.8 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.5 to -2.8 eV | Cyclic Voltammetry |
| Triplet Energy (E_T) | > 2.7 eV | Phosphorescence Spectrum |
Table 2: Electroluminescent Performance in a Non-doped OLED
| Parameter | Representative Value |
| Turn-on Voltage (V) | < 3.5 |
| Maximum External Quantum Efficiency (EQE) (%) | > 5.0 |
| Maximum Luminous Efficiency (cd/A) | > 4.0 |
| Maximum Power Efficiency (lm/W) | > 3.0 |
| CIE Coordinates (x, y) | (0.15, 0.08) |
Application: OLED Device Fabrication
A general protocol for the fabrication of a multilayer OLED device using the synthesized ambipolar deep-blue emitter is provided below.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Caption: General workflow for OLED device fabrication.
Experimental Protocol:
-
Substrate Cleaning:
-
Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device stack would be:
-
Hole Injection Layer (HIL): e.g., 10 nm of Molybdenum trioxide (MoO₃).
-
Hole Transport Layer (HTL): e.g., 40 nm of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
-
Emissive Layer (EML): 20 nm of the synthesized ambipolar deep-blue emitter.
-
Electron Transport Layer (ETL): e.g., 30 nm of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
-
-
Cathode Deposition:
-
Deposit an Electron Injection Layer (EIL), such as 1 nm of Lithium Fluoride (LiF), followed by a 100 nm layer of Aluminum (Al) as the cathode through a shadow mask to define the active area.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from atmospheric moisture and oxygen.
-
Conclusion
The synthetic routes and protocols outlined in this document provide a framework for the development of novel ambipolar deep-blue emitters for high-performance OLEDs, starting from this compound. The use of the binaphthyl core coupled with phenanthroimidazole moieties offers a promising strategy to achieve the desired photophysical and charge-transport properties for next-generation display and lighting applications. The provided data serves as a benchmark for the expected performance of these materials.
Application Notes and Protocols: 1,4-Dibromonaphthalene as a Versatile Intermediate for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 1,4-dibromonaphthalene as a key intermediate in the synthesis of novel agrochemicals. The focus is on the preparation of 2,3-dibromo-1,4-naphthoquinone (B88232), a derivative with demonstrated potent antifungal and phytotoxic activities, highlighting its potential as a broad-spectrum agrochemical.
Introduction
This compound is a readily available aromatic compound that serves as a versatile precursor for the synthesis of a variety of biologically active molecules. Its chemical structure allows for facile transformations, making it an attractive starting material for the development of new agrochemicals. This application note details the synthesis of 2,3-dibromo-1,4-naphthoquinone from this compound and summarizes its potential applications as a fungicide and a plant growth regulator or herbicide.
Synthesis of 2,3-Dibromo-1,4-naphthoquinone from this compound
The synthesis of 2,3-dibromo-1,4-naphthoquinone from this compound is a two-step process. The first step involves the oxidation of this compound to 1,4-naphthoquinone (B94277), followed by the bromination of the resulting 1,4-naphthoquinone to yield the final product.
Experimental Protocols
Step 1: Oxidation of this compound to 1,4-Naphthoquinone
This protocol is adapted from established methods for the oxidation of naphthalene (B1677914) derivatives.[1][2]
-
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Water
-
Ice
-
Petroleum ether (or other suitable solvent for crystallization)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of chromium trioxide in 80% aqueous acetic acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Separately, dissolve this compound in glacial acetic acid.
-
Slowly add the this compound solution to the chromium trioxide solution over 2-3 hours, maintaining the temperature between 10-15°C with vigorous stirring.
-
Continue stirring overnight, allowing the mixture to gradually warm to room temperature.
-
Pour the reaction mixture into a large volume of crushed ice to precipitate the crude 1,4-naphthoquinone.
-
Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude 1,4-naphthoquinone by recrystallization from petroleum ether to obtain yellow needles.
-
Step 2: Bromination of 1,4-Naphthoquinone to 2,3-Dibromo-1,4-naphthoquinone
This protocol is based on the direct bromination of 1,4-naphthoquinone.[3]
-
Materials:
-
1,4-Naphthoquinone (from Step 1)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or Acetic Acid
-
Sodium bisulfite solution (for quenching)
-
-
Procedure:
-
Dissolve the purified 1,4-naphthoquinone in dichloromethane or acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in the same solvent to the 1,4-naphthoquinone solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.
-
Extract the product with a suitable organic solvent if necessary.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,3-dibromo-1,4-naphthoquinone.
-
Purify the product by recrystallization to yield the final product.
-
Synthetic Workflow
Agrochemical Applications of 2,3-Dibromo-1,4-naphthoquinone
2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ) has demonstrated significant potential as an agrochemical due to its potent antifungal and phytotoxic properties.
Antifungal Activity
2,3-DBNQ exhibits broad-spectrum antifungal activity against a range of fungal species, including opportunistic fungi and dermatophytes.[4][5][6][7] This suggests its potential for controlling various plant pathogenic fungi.
Table 1: Antifungal Activity of 2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ)
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Candida species | <1.56 - 6.25 | [4][6] |
| Dermatophytes | <1.56 | [6] |
The primary mechanism of its antifungal action is believed to be the disruption of the fungal cell membrane's permeability, leading to the leakage of essential intracellular components such as nucleotides.[5][6]
Proposed Mechanism of Antifungal Action
Phytotoxic Activity (Herbicidal / Plant Growth Regulatory Potential)
In addition to its antifungal properties, 2,3-DBNQ has shown significant phytotoxicity, indicating its potential as a herbicide or plant growth regulator.[4][5]
Table 2: Phytotoxic Effects of 2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ)
| Plant Species | Concentration (µg/mL) | Effect | Reference |
| Tomato (Solanum lycopersicum) | 400 | 94.8% seed germination inhibition | [4] |
| Arugula (Eruca sativa) | 200 | 64.1% seed germination inhibition | [4] |
The significant inhibition of seed germination in both monocotyledonous and dicotyledonous plants suggests a broad-spectrum herbicidal potential. Further studies are warranted to determine its selectivity and mode of action in plants.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of the potent agrochemical candidate, 2,3-dibromo-1,4-naphthoquinone. The straightforward two-step synthesis, combined with the significant antifungal and phytotoxic activities of the final product, makes this a promising area for further research and development in the agrochemical industry. The provided protocols and data serve as a foundational guide for scientists and researchers exploring novel solutions for crop protection and management. Further optimization of the synthetic route and in-depth biological evaluations are encouraged to fully elucidate the potential of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3681401A - Production of 1,4-naphthoquinone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of 1,4-Dibromonaphthalene in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,4-dibromonaphthalene in coordination chemistry. As a versatile building block, this compound serves as a precursor for sophisticated ligands and can directly participate in the formation of organometallic complexes. Its rigid naphthalene (B1677914) core and reactive bromine substituents make it a valuable starting material for creating functional materials with applications in catalysis, luminescence, and materials science.
Application Note 1: Direct Coordination of this compound to Metal Centers
This compound can act as an η⁶-arene ligand, directly coordinating to a metal center through its aromatic ring. A notable example is its complexation with a tricarbonylchromium(0) fragment. This mode of coordination allows for the synthesis of planar chiral complexes, which have potential applications in asymmetric catalysis. The chromium tricarbonyl group modifies the electronic properties of the naphthalene ring, influencing its reactivity in subsequent functionalization reactions, such as Suzuki-Miyaura cross-coupling.[1]
Experimental Protocol: Synthesis of (η⁶-1,4-Dibromonaphthalene)tricarbonylchromium(0)
This protocol is a general procedure for the synthesis of (η⁶-arene)tricarbonylchromium complexes and can be adapted for this compound.[2]
Materials:
-
This compound
-
Hexacarbonylchromium(0), Cr(CO)₆
-
High-boiling point ether solvent (e.g., dibutyl ether or a mixture of n-butyl ether and THF)
-
Inert gas (Argon or Nitrogen)
-
Standard air-free glassware (Schlenk line)
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 equiv) and hexacarbonylchromium(0) (1.1 equiv).
-
Add a high-boiling point ether solvent under a stream of inert gas.
-
Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the Cr(CO)₆ band at ~1985 cm⁻¹).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or alumina, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
The resulting (η⁶-1,4-dibromonaphthalene)tricarbonylchromium(0) complex is typically a colored solid.
Characterization: The complex can be characterized by:
-
¹H and ¹³C NMR Spectroscopy: Coordination to the chromium tricarbonyl fragment will cause a significant upfield shift of the aromatic proton and carbon signals of the coordinated ring.[3][4]
-
IR Spectroscopy: The presence of the Cr(CO)₃ group is confirmed by strong C-O stretching bands in the region of 1800-2000 cm⁻¹.[5]
-
Mass Spectrometry: To confirm the molecular weight of the complex.[6]
References
- 1. Highly efficient desymmetrisation of a tricarbonylchromium this compound complex by asymmetric Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound(83-53-4) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Dibromonaphthalene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the yield and purity of 1,4-Dibromonaphthalene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Below is a systematic guide to troubleshooting:
-
Incomplete Reaction: The bromination may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the starting material (naphthalene or 1-bromonaphthalene) is fully consumed. If the reaction stalls, consider extending the reaction time.[1]
-
-
Suboptimal Temperature: Reaction temperature is critical for controlling selectivity and preventing side reactions.
-
Solution: For the bromination of 1-bromonaphthalene (B1665260), maintaining a low temperature (e.g., -30°C) is crucial for achieving high selectivity and yield of the 1,4-isomer.[2][3][4] Higher temperatures can lead to the formation of other isomers and polybrominated products.
-
-
Loss During Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps.
-
Solution: Perform aqueous work-up and extractions carefully to ensure complete transfer of the product to the organic phase. When purifying by recrystallization, select a solvent system that provides high recovery. For column chromatography, choose an appropriate eluent to ensure good separation from byproducts.
-
-
Degradation of Starting Material or Product: While naphthalene (B1677914) and its brominated derivatives are relatively stable, prolonged exposure to harsh conditions can lead to degradation.
-
Solution: Ensure the reaction is performed under appropriate conditions and not exposed to excessive heat for extended periods.
-
-
Issue 2: Formation of Multiple Products (Isomers and Polybrominated Species)
-
Question: My final product is a mixture of dibromonaphthalene isomers (e.g., 1,5-dibromonaphthalene) and/or contains tri- and tetra-brominated naphthalenes. How can I improve the selectivity for this compound?
-
Answer: The formation of multiple products is a common challenge in naphthalene bromination. Here are strategies to enhance selectivity:
-
Control of Stoichiometry: The molar ratio of the brominating agent to the starting material is critical.
-
Solution: Use a precise stoichiometry of the brominating agent. For the synthesis of this compound from 1-bromonaphthalene, a 1:1 molar ratio is recommended. When starting from naphthalene, using more than two equivalents of bromine will lead to polybromination.[5]
-
-
Slow Addition of Brominating Agent: High local concentrations of the brominating agent can promote multiple substitutions.
-
Solution: Add the brominating agent (e.g., bromine) dropwise or in small portions to the reaction mixture with vigorous stirring.[1]
-
-
Choice of Starting Material: Starting from 1-bromonaphthalene generally provides better selectivity for the 1,4-isomer compared to the direct dibromination of naphthalene.
-
Use of Catalysts: Certain solid catalysts can influence the regioselectivity of the reaction.
-
Reaction Temperature: As mentioned previously, lower temperatures favor the formation of the 1,4-isomer.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my this compound from the other isomers and byproducts. What are the recommended purification methods?
-
Answer: Effective purification is key to obtaining high-purity this compound.
-
Recrystallization: This is a common and effective method for purifying the crude product.
-
Solution: A mixture of dichloromethane (B109758) and petroleum ether or hexane (B92381) is reported to be an effective solvent system for the recrystallization of this compound.[3]
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a good alternative.
-
Solution: Use silica (B1680970) gel as the stationary phase and a non-polar eluent system, such as a hexane/dichloromethane gradient, to separate the isomers.
-
-
Fractional Distillation: For larger scale purifications, vacuum fractional distillation can be employed, although the separation of isomers with close boiling points can be challenging.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for synthesizing high-purity this compound?
-
Q2: Can I use N-bromosuccinimide (NBS) as a brominating agent?
-
A2: Yes, NBS can be used as a brominating agent. It is often considered a milder and safer alternative to liquid bromine. The reaction conditions, including the choice of solvent and catalyst, may need to be optimized for NBS.
-
-
Q3: How can I confirm the identity and purity of my this compound?
-
A3: The identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and by measuring the melting point. The melting point of pure this compound is approximately 82°C.
-
-
Q4: Are there any green chemistry approaches for the synthesis of this compound?
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield of 1,4-DBN (%) | Reference |
| 1-Bromonaphthalene | Bromine (Br₂) | Dichloromethane | None | -30 | 48 hours | 90 | [3][4] |
| Naphthalene | Bromine (Br₂) | Dichloromethane | Synclyst 13 | Room Temp. | 72 hours | High preponderance | [4][6] |
| Naphthalene | Copper(II) Bromide | Chlorobenzene | Alumina | 130 | Not specified | 92 | [4] |
| Tetralin | Bromine (Br₂) | CCl₄ | Photolytic | Not specified | Not specified | High | [8] |
| Naphthalene | Dioxane Dibromide | Not specified | None | 40 | Not specified | Mixture of isomers |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Bromonaphthalene
This protocol is adapted from literature procedures known to provide high yield and selectivity.[3][4]
Materials:
-
1-Bromonaphthalene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Petroleum ether or hexane
-
Sodium thiosulfate (B1220275) solution (10% aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromonaphthalene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -30°C using a suitable cooling bath (e.g., acetone/dry ice).
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the cooled solution over 1-2 hours, ensuring the temperature remains below -25°C.
-
After the addition is complete, stir the reaction mixture at -30°C for 48 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and petroleum ether (or hexane) to yield pure this compound as a white to off-white solid.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bromination of Tetralin. Short and Efficient Synthesis of this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude 1,4-Dibromonaphthalene by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1,4-Dibromonaphthalene via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, and the solution is not saturated. - The cooling process is too slow, or the solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The melting point of the solute is lower than the boiling point of the solvent. - The solution is cooling too quickly. - The presence of significant impurities. | - Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and cool slowly. - Ensure a gradual cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. - Consider a preliminary purification step, such as passing the crude material through a short silica (B1680970) plug, before recrystallization. |
| Low recovery of purified crystals. | - Too much solvent was used, leading to significant loss of product in the mother liquor. - Premature crystallization during hot filtration. - The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely. - Always use ice-cold solvent to wash the collected crystals to minimize redissolving the product. |
| The purified crystals are still colored. | - Colored impurities were not effectively removed. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Do not add too much, as it can also adsorb the desired product. Perform a hot filtration to remove the charcoal. |
| The melting point of the purified crystals is broad or lower than the literature value. | - The crystals are not completely dry and contain residual solvent. - The product is still impure. | - Ensure the crystals are thoroughly dried under vacuum to remove all traces of the recrystallization solvent. - A second recrystallization may be necessary to achieve higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol (B145695) and acetone (B3395972) are commonly used solvents for the recrystallization of this compound as it is more soluble in these organic solvents at higher temperatures and less soluble at lower temperatures.[1] Methanol (B129727) can also be used; however, solubility in hot methanol may result in a very faint turbidity. Toluene is another potential solvent. The ideal solvent choice depends on the specific impurities present in your crude sample. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. Add the solvent in small portions to the crude solid while heating and stirring. Continue adding solvent until the solid just dissolves. Adding too much solvent will result in a lower yield of recovered crystals.
Q3: My crystals are very fine and powder-like. How can I obtain larger crystals?
A3: The formation of small, powdery crystals is often a result of rapid cooling. To encourage the growth of larger crystals, allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
Q4: Can I reuse the mother liquor to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then repeating the cooling process. Be aware that the second crop of crystals may be less pure than the first.
Q5: What is the expected appearance and melting point of pure this compound?
A5: Pure this compound should be a white to light beige crystalline powder or crystals.[1] The reported melting point is in the range of 80-84 °C.[2]
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol details the procedure for purifying crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Glass funnel
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture with stirring. Continue to add ethanol in small portions until the solid is completely dissolved at the boiling point of the ethanol. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask, swirl, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the heat source. Pour the hot solution through the preheated funnel to remove the charcoal and any other insoluble materials.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. As the solution cools, crystals of this compound should begin to form. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Data Presentation
Qualitative Solubility of this compound:
| Solvent | Solubility at Room Temperature | Solubility in Hot Solvent |
| Water | Sparingly soluble[1] | Insoluble |
| Ethanol | Slightly soluble | Soluble[1] |
| Acetone | Slightly soluble | Soluble[1] |
| Methanol | Slightly soluble[3] | Soluble (may have faint turbidity)[4] |
| Chloroform | Slightly soluble[3] | Soluble |
| Toluene | Slightly soluble | Soluble[4] |
| DMSO | Slightly soluble[3] | Soluble |
Visualizations
Recrystallization Workflow Diagram
Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.
References
Technical Support Center: Column Chromatography Purification of 1,4-Dibromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 1,4-dibromonaphthalene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica (B1680970) gel is the most common stationary phase. A non-polar mobile phase, typically hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297), is recommended.[1] Since this compound is a relatively non-polar compound, pure hexane or a low percentage of ethyl acetate in hexane is often sufficient.
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: The synthesis of this compound can result in several impurities, including:
-
Monobrominated naphthalene (B1677914) (1-bromonaphthalene): This arises from incomplete bromination of the starting material, naphthalene.
-
Other dibromonaphthalene isomers: Isomers such as 1,5-dibromonaphthalene (B1630475) can be formed depending on the reaction conditions.[2]
-
Tribromonaphthalenes: Over-bromination can lead to the formation of tribrominated products.[2]
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by thin-layer chromatography (TLC). Small aliquots of the collected fractions are spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane or hexane/ethyl acetate). The spots are then visualized under UV light. Fractions containing the pure desired product are combined.
Q4: What is a typical Rf value for this compound?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of this compound from impurities. | The mobile phase is too polar, causing all compounds to elute quickly. | Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate mixture, reduce the percentage of ethyl acetate. Consider using pure hexane. |
| The mobile phase is not polar enough, resulting in all compounds sticking to the top of the column. | Increase the polarity of the mobile phase by gradually adding a small percentage of a more polar solvent like ethyl acetate to the hexane. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally recommended. | |
| The sample was loaded improperly, causing a broad initial band. | Dissolve the crude sample in a minimal amount of the eluent or a volatile solvent and apply it carefully to the top of the column in a narrow band. | |
| The this compound is eluting very slowly or not at all. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, start with pure hexane and slowly increase the percentage of ethyl acetate. |
| The compound has low solubility in the mobile phase. | While unlikely with hexane for this compound, ensure the chosen solvent is appropriate for the sample's solubility. | |
| The collected fractions are still impure after chromatography. | The fractions were not collected in small enough volumes. | Collect smaller fractions to better resolve the separation of closely eluting compounds. |
| The column was overloaded with the crude sample. | Use a larger column with more silica gel or reduce the amount of sample loaded. A general guideline is a silica-to-sample weight ratio of 30:1 to 100:1. | |
| The compound appears to have decomposed on the column. | The silica gel is too acidic. | For sensitive compounds, the silica gel can be deactivated by pre-eluting the column with the mobile phase containing a small amount of a neutralizer like triethylamine. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a chamber containing hexane.
-
Visualize the plate under a UV lamp to determine the separation of the components.
-
If the spots are too low on the plate, gradually increase the polarity of the developing solvent by adding small increments of ethyl acetate to the hexane until a good separation is observed with the desired product having an Rf of approximately 0.3-0.4.
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully apply the sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.
-
Allow the sample to be absorbed into the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (determined from the TLC analysis, e.g., pure hexane) to the column.
-
Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
Begin collecting fractions in separate test tubes.
-
Continuously monitor the elution process by performing TLC on the collected fractions.
-
-
Isolation of Pure Product:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
minimizing byproduct formation in 1,4-Dibromonaphthalene synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,4-dibromonaphthalene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of the 1,5-dibromonaphthalene (B1630475) isomer. How can I improve the selectivity for the 1,4-isomer?
A1: The formation of the 1,5-dibromonaphthalene isomer is a common issue in the dibromination of naphthalene (B1677914) or 1-bromonaphthalene (B1665260). The regioselectivity of the reaction is highly dependent on the reaction conditions. To favor the formation of the 1,4-isomer, consider the following adjustments:
-
Temperature: Low temperatures are crucial for maximizing the yield of this compound. Running the bromination of 1-bromonaphthalene at temperatures as low as -30°C to -50°C in a solvent like dichloromethane (B109758) has been shown to significantly favor the formation of the 1,4-isomer, achieving yields of up to 90% with the 1,5-isomer as only a minor byproduct (around 2%).[1]
-
Catalyst: The choice of catalyst can influence the isomer ratio. Acidic amorphous catalysts and certain clays (B1170129) tend to promote the formation of this compound.[2][3] Conversely, other catalysts might favor the 1,5-isomer, so it is important to select a catalyst known to enhance 1,4-selectivity.
-
Reaction Time: Longer reaction times can sometimes lead to isomerization and a change in the product ratio. It is advisable to monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of undesired isomers.[2]
Q2: My overall yield of dibromonaphthalenes is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here are some common causes and solutions:
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, a slight excess of the brominating agent might be necessary. However, be cautious as a large excess can lead to over-bromination.
-
Suboptimal Temperature: While low temperatures are key for selectivity, a temperature that is too low might significantly slow down the reaction rate, leading to an incomplete reaction within a practical timeframe. It's a matter of finding the right balance for your specific setup.
-
Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of side products.
-
Workup and Purification Losses: Dibromonaphthalene isomers can be lost during extraction and purification steps. Ensure efficient extraction and choose an appropriate purification method. Recrystallization is a common method for purification, and the choice of solvent is critical for good recovery.
Q3: I am struggling to separate the this compound from the 1,5-isomer. What is the best way to purify my product?
A3: The separation of 1,4- and 1,5-dibromonaphthalene can be challenging due to their similar properties. However, their different melting points can be exploited for separation by fractional crystallization.[4] The 1,4-isomer generally has a lower melting point than the 1,5-isomer.
A suggested method is to crystallize the crude product from a suitable solvent. By carefully controlling the crystallization conditions (solvent, temperature, and cooling rate), it is possible to selectively crystallize one isomer, leaving the other in the mother liquor. For instance, after a reaction favoring the 1,5-isomer, it can be crystallized directly from the reaction mixture.[3] For separating a mixture where the 1,4-isomer is predominant, a carefully chosen solvent system for recrystallization is key.
Q4: Can I synthesize this compound directly from naphthalene?
A4: Yes, it is possible to synthesize this compound directly from naphthalene. However, this reaction typically produces a mixture of isomers, including 1,5-dibromonaphthalene and polybrominated products.[1][5] Achieving high selectivity for the 1,4-isomer through direct dibromination of naphthalene is challenging and often requires specific catalysts and reaction conditions.[2][3] For higher purity and yield of the 1,4-isomer, a two-step process involving the monobromination of naphthalene to 1-bromonaphthalene followed by a selective second bromination is often preferred.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on the Selectivity of Dibromonaphthalene Synthesis
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Byproducts (%) |
| 1-Bromonaphthalene | Bromine | Dichloromethane | -30 | 48 | This compound | 90 | 1,5-Dibromonaphthalene (2%) |
| 1-Bromonaphthalene | Bromine | Carbon Tetrachloride | 77 (reflux) | - | 1,5-Dibromonaphthalene | 80 | - |
| Naphthalene | Bromine | Dichloromethane | Room Temp. | 72 | 1,4,6-Tribromonaphthalene | 66 | 1,4-DBN (8%), 1,5-DBN (10%) |
| Naphthalene | Bromine (over Synclyst 13) | Dichloromethane | Room Temp. | - | This compound | 91 (after purification) | - |
| Naphthalene | Bromine (over calcined KSF clay) | Dichloromethane | Room Temp. | - | Mixture of 1,4- and 1,5-Dibromonaphthalene | - | 1,5-isomer can be isolated in 40% yield |
Experimental Protocols
Selective Synthesis of this compound from 1-Bromonaphthalene
This protocol is adapted from literature procedures that report high selectivity for this compound.[1]
Materials:
-
1-Bromonaphthalene
-
Bromine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bisulfite (NaHSO₃) solution (10% aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-bromonaphthalene (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -30°C using a dry ice/acetone bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0-1.1 eq) in a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the stirred 1-bromonaphthalene solution over a period of 1-2 hours, ensuring the temperature is maintained at -30°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at -30°C for 48 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium bisulfite to the reaction mixture with vigorous stirring until the red-brown color of bromine disappears.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of dichloromethane and hexane) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the selective synthesis of this compound.
Caption: Influence of reaction parameters on product selectivity.
References
troubleshooting low yield in Suzuki coupling of 1,4-Dibromonaphthalene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low yield in the Suzuki-Miyaura cross-coupling of 1,4-dibromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in the Suzuki coupling of this compound?
Low yields in this specific reaction can typically be traced back to several key factors:
-
Inefficient Catalyst System: The choice of palladium source and, more importantly, the phosphine (B1218219) ligand is critical. This compound can be challenging, and a suboptimal catalyst system may struggle with the oxidative addition or reductive elimination steps.[1] Bulky, electron-rich ligands are often necessary to promote these key steps in the catalytic cycle.[1][2][3]
-
Suboptimal Base or Solvent: The base is crucial for activating the boronic acid for the transmetalation step.[2][4] The solvent system must be able to dissolve the reagents while facilitating the interaction between the organic and aqueous phases (if used).[1][5]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen, impurities, or degradation over the course of the reaction, especially at high temperatures.[6][7] Ensuring a strictly inert atmosphere is essential.[1][8][9]
-
Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include protodeboronation (loss of the boron group), homocoupling of the boronic acid, and dehalogenation of the naphthalene (B1677914) substrate.[1][6][10]
-
Poor Substrate Reactivity/Solubility: The planarity of the naphthalene system can lead to poor solubility in some common solvents, hindering reaction kinetics.[5][11]
Q2: How do I select the optimal catalyst and ligand for this reaction?
Ligand selection is often the most critical parameter to optimize. For dihaloarenes like this compound, standard ligands like triphenylphosphine (B44618) (PPh₃) may be insufficient.[12]
Recommendations:
-
Bulky, Electron-Rich Ligands: These facilitate both the oxidative addition, which can be sluggish, and the final reductive elimination step.[1] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for challenging couplings.[2][6][13]
-
Palladium Source: While Pd(PPh₃)₄ can be used, it's often more effective to use a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ in combination with a more robust ligand.[1][10] This allows for greater control over the active catalytic species. Precatalysts like XPhos Pd G3 are also excellent options as they ensure the efficient generation of the active catalyst.[5][10]
Q3: Which base and solvent system should I use?
The choice of base and solvent is highly interdependent and crucial for success.
Base Selection: The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2][4]
-
Inorganic bases are generally preferred. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][14]
-
Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often superior for more difficult couplings as their solubility in organic solvents can be beneficial.[4][6][14]
-
Stronger bases like hydroxides (NaOH, KOH) can be effective but may also promote side reactions.[4]
Solvent System:
-
Biphasic systems are common and highly effective. A mixture of an organic solvent with water helps to dissolve the inorganic base and the organoboron species.[5][10]
-
Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used, often in a mixture with water (e.g., 4:1 or 10:1 organic:water).[5][14][15][16]
-
Anhydrous Conditions: In some cases, particularly with sensitive substrates or when using boronic esters, anhydrous conditions with a soluble organic base or a finely powdered inorganic base may be necessary.[10]
Q4: How can I minimize side reactions like homocoupling and protodeboronation?
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boron group with a hydrogen atom. It is often accelerated by harsh conditions.[6]
-
Mitigation: Use milder bases (e.g., K₂CO₃), avoid excessively high temperatures, and consider using more stable boronic esters (like pinacol (B44631) esters) instead of boronic acids.[1][6][10][17]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen and Pd(II) species.[1][10]
-
Dehalogenation: This involves the replacement of a bromine atom with hydrogen.
-
Mitigation: This side reaction can occur if the transmetalation step is slow.[2] Using a more efficient ligand or a stronger base can accelerate transmetalation and outcompete the dehalogenation pathway.[2] Avoid potential hydride sources like amine bases or alcohol solvents if this is a significant issue.[2]
-
Data Summary: Reaction Parameter Comparison
The following table summarizes common starting points and optimization parameters for the Suzuki coupling of aryl bromides, which can be applied to this compound. Yields are highly substrate-dependent.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Remarks |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd(PPh₃)₄ is a common starting point. Pd(OAc)₂ with a separate ligand offers flexibility. Precatalysts like XPhos G3 are highly active for challenging substrates.[5][8][14] |
| Ligand | PPh₃ (4-8 mol%) | SPhos (4-8 mol%) | XPhos (4-8 mol%) | PPh₃ is standard but often insufficient. Buchwald ligands (SPhos, XPhos) are bulky and electron-rich, promoting oxidative addition and reductive elimination.[1][2][13] |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.5 eq) | K₂CO₃ is a mild, common base. K₃PO₄ and Cs₂CO₃ are stronger and often more effective for less reactive bromides.[4][14] |
| Solvent | Toluene / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (4:1) | Choice depends on substrate solubility. All are standard systems. Dioxane and THF are more polar than toluene.[5][14][15] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures are often needed but can increase side reactions. Start around 80-90°C and increase if conversion is low.[1][14][15] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point. Optimization of ligand, base, and solvent may be required for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (2.2 - 2.5 eq for di-substitution)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1 mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.[1][20]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle at least three times to ensure all oxygen is removed.[1][8]
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas. The typical concentration is 0.1-0.5 M with respect to the dibromonaphthalene.[14]
-
Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C) and stir the mixture vigorously.[1][2][14]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[14][20]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][20]
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired substituted naphthalene.[1][20]
Visual Guides
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. youtube.com [youtube.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Preventing Oxidation of 1,4-Dibromonaphthalene-2,3-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent and address the oxidation of 1,4-Dibromonaphthalene-2,3-diamine and its derivatives during your experiments. Aromatic diamines are susceptible to oxidation, which can lead to colored impurities and affect the outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: My solid this compound-2,3-diamine has changed color from light pink to brown. Can I still use it?
A color change to brown suggests that the compound has undergone some degree of oxidative degradation. Aromatic diamines are prone to oxidation, which results in the formation of colored byproducts. While a slight discoloration might not significantly impact all experiments, a noticeable change indicates a reduction in purity. For sensitive applications that require high-purity starting materials, it is strongly recommended to use a fresh, un-degraded batch of the compound. The suitability of the discolored compound depends on your specific application's tolerance for impurities. For critical experiments, it is advisable to either purify the material or use a new batch.[1]
Q2: What are the optimal storage conditions for this compound-2,3-diamine and its derivatives to ensure long-term stability?
To maintain the long-term stability of this compound-2,3-diamine, it should be stored in a cool, dry, and dark place.[1] The container must be tightly sealed and, for best results, purged with an inert gas such as argon or nitrogen to minimize exposure to air and moisture.[1] It is also important to store the compound away from strong oxidizing agents and acids.[1]
Q3: Is this compound-2,3-diamine sensitive to light?
While many aromatic diamines are sensitive to light, 2,3-diamino-1,4-dibromonaphthalene has demonstrated good stability in some applications, such as spectrofluorimetric analysis, without the need for working in low-light conditions.[1] However, as a general precaution for aromatic amines, it is wise to minimize exposure to direct and high-intensity light during both handling and storage to prevent potential photodegradation over time.[1]
Q4: What are the primary degradation pathways for this compound-2,3-diamine?
The main degradation pathway is likely oxidative degradation.[1] The amino groups of aromatic diamines are susceptible to oxidation, which can lead to the formation of colored byproducts and a decrease in the compound's purity.[1]
Troubleshooting Guides
Issue 1: Discoloration of Solid Compound Upon Storage
-
Observation: The solid this compound-2,3-diamine derivative, which was initially a light color, has turned yellow or brown over time.
-
Cause: This is a clear indication of oxidation due to exposure to air and/or light.
-
Solutions:
-
Purification: For minor discoloration, the compound can often be repurified. Recrystallization from a suitable solvent under an inert atmosphere is a common method for solid amines.
-
Prevention: To prevent future discoloration, always store the compound in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light. Before sealing, flush the container with a dry, inert gas like argon or nitrogen to displace any air.
-
Issue 2: Solution of the Compound Changes Color During Experiment
-
Observation: A solution of a this compound-2,3-diamine derivative darkens or changes color during the course of a reaction or analysis.
-
Cause: This suggests that oxidation is occurring in the solution, likely due to dissolved oxygen in the solvent or exposure to the atmosphere.
-
Solutions:
-
Use Deoxygenated Solvents: Ensure that the solvents used are thoroughly deoxygenated before preparing your solution. Common deoxygenation methods include bubbling with an inert gas, the freeze-pump-thaw technique, or sonication under vacuum.
-
Maintain an Inert Atmosphere: Conduct your experiment under a continuous positive pressure of an inert gas (argon or nitrogen). This can be achieved using a Schlenk line or a glovebox.
-
Add an Antioxidant: For applications where it will not interfere with the desired reaction, a small amount of an antioxidant can be added to the solution to inhibit oxidation.
-
Data Presentation
Table 1: Comparison of Common Solvent Deoxygenation Methods
| Method | Procedure | Advantages | Disadvantages |
| Inert Gas Bubbling | An inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (typically 30-60 minutes). | Simple, requires minimal specialized equipment. | Less effective for large volumes of solvent; can lead to solvent evaporation. |
| Freeze-Pump-Thaw | The solvent is frozen using a cold bath (e.g., liquid nitrogen), a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times. | Highly effective at removing dissolved gases.[2] | Time-consuming, requires a vacuum line and liquid nitrogen.[2] |
| Sonication under Vacuum | The solvent is placed in an ultrasonic bath while under a vacuum. | Faster than freeze-pump-thaw for small volumes. | May not be as thorough as freeze-pump-thaw. |
Table 2: Common Antioxidants for Organic Synthesis
| Antioxidant | Typical Concentration | Common Solvents | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.2% (w/w)[1][3] | Hydrocarbon solvents, ethers | Free radical scavenger.[1] |
| Ascorbic Acid (Vitamin C) | Varies depending on application | Water, alcohols | Reducing agent and radical scavenger.[4][5] |
Experimental Protocols
Protocol 1: Handling and Preparation of this compound-2,3-diamine Derivative Solutions under an Inert Atmosphere
-
Workspace Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and oven-dried to remove any moisture.[1]
-
Handling the Solid: Use clean, dry spatulas. Minimize the time the container of the solid is open to the atmosphere. For highly sensitive applications, handle the solid inside a glovebox.[1]
-
Solvent Preparation: Use anhydrous, deoxygenated solvents. To deoxygenate, bubble argon or nitrogen through the solvent for at least 30 minutes.[1]
-
Solution Preparation: In a flask equipped with a magnetic stir bar and under a positive pressure of inert gas, weigh the desired amount of the this compound-2,3-diamine derivative. Add the deoxygenated solvent via a syringe or cannula. Stir the solution under the inert atmosphere until the solid is fully dissolved.[1]
-
Storage of Solutions: Store the prepared solutions in tightly sealed containers, protected from light, and under an inert atmosphere. For longer-term storage, refrigeration may be suitable, but first, confirm the compound's solubility at lower temperatures to prevent precipitation.[1]
Protocol 2: Purification of a Discolored this compound-2,3-diamine Derivative by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, add the discolored compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is still highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
Visualizations
Caption: Workflow for preventing oxidation of this compound-2,3-diamine derivatives.
Caption: Troubleshooting workflow for in-reaction oxidation.
References
Technical Support Center: Overcoming Solubility Issues of 1,4-Dibromonaphthalene Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with polymers derived from 1,4-dibromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: Why do polymers derived from this compound often exhibit poor solubility?
A1: Polymers based on this compound typically feature a rigid, planar naphthalene (B1677914) backbone.[1] This rigidity leads to strong intermolecular π-π stacking and chain packing, making it difficult for solvent molecules to penetrate and dissolve the polymer chains. Generally, polymers are less soluble than their low-molecular-weight counterparts, and this effect is amplified by rigid polymer structures.[2]
Q2: What are the primary strategies to improve the solubility of these polymers?
A2: The two main strategies are chemical modification of the polymer structure and optimization of the solvent system.
-
Chemical Modification: Introducing bulky side chains or creating copolymers can disrupt the planarity and packing of the polymer backbones, thereby improving solubility.[3][4][5] For instance, introducing triphenylamine (B166846) (TPA) side groups to a fluorene (B118485) polymer backbone resulted in a highly twisted structure with very good solubility.[3] Similarly, introducing a naphthalene unit into a polyimide side chain was shown to improve thermal stability without sacrificing solubility.
-
Solvent Optimization: The choice of solvent is critical.[1] Using "good" solvents that have favorable interactions with the polymer, often combined with heating and agitation, can significantly enhance dissolution.[1][6]
Q3: What types of solvents are typically effective for dissolving this compound-based polymers?
A3: High-boiling point, polar aprotic solvents are often the first choice for these rigid polymers.[1][7][8] Chlorinated aromatic solvents can also be effective. It is recommended to test solubility in a range of solvents to find the most suitable one for your specific polymer derivative.[9]
Q4: How does molecular weight affect the solubility of these polymers?
A4: Generally, the solubility of most polymers decreases as their molecular weight increases.[2] Higher molecular weight chains have more intermolecular interaction points, making them more difficult to solvate. If you are synthesizing these polymers, controlling the molecular weight during polymerization can be a key factor in managing solubility.
Q5: Can sonication be used to help dissolve these polymers?
A5: Yes, sonication can be a useful technique. It helps to break apart polymer aggregates and accelerate the diffusion of solvent molecules into the polymer matrix.[1] It is often used in conjunction with heating and stirring for particularly difficult-to-dissolve polymers.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: My polymer is not dissolving, or is only partially swelling, even in solvents like NMP or DMF.
-
Possible Cause 1: Insufficient Solvating Power: The solvent may not be thermodynamically "good" enough for your specific polymer. Polymers with highly rigid backbones require very effective solvents.[1]
-
Solution: Experiment with a range of solvents. Try chlorinated solvents like chloroform, chlorobenzene, or o-dichlorobenzene.[1] Refer to the solvent data table below for more options.
-
-
Possible Cause 2: Inadequate Dissolution Time/Energy: The dissolution process for rigid polymers can be very slow.[2]
-
Possible Cause 3: Cross-linking: Unintended cross-linking during polymerization or storage can render the polymer completely insoluble.
-
Solution: Review your polymerization procedure to identify potential side reactions that could lead to cross-linking. Characterize the polymer using techniques like gel permeation chromatography (GPC) to check for an unusually high molecular weight fraction or insoluble gel.
-
Issue 2: My polymer dissolves initially but then crashes out of solution, especially during film casting.
-
Possible Cause 1: Poor Solvent Quality: You might be using a "poor" or marginal solvent. In such solvents, polymer chains tend to aggregate rather than remain solvated, and small changes in temperature or concentration can induce precipitation.[1]
-
Solution: Switch to a better solvent with stronger polymer-solvent interactions. Using a higher boiling point solvent can also help by slowing the evaporation rate, giving the polymer chains more time to arrange themselves into a uniform film.[1]
-
-
Possible Cause 2: Concentration is too high: The solution may be supersaturated.
-
Solution: Try working with more dilute polymer solutions. This reduces the likelihood of aggregation and precipitation.
-
-
Possible Cause 3: Temperature Fluctuation: The solubility of many polymers is temperature-dependent.[6] A drop in temperature can significantly decrease solubility.
-
Solution: Maintain a constant temperature during processing. If casting films, ensure the substrate and environment are at a stable temperature.
-
Issue 3: The polymer solution appears to have aggregates or gel-like particles.
-
Possible Cause 1: Incomplete Dissolution: The polymer has not fully dissolved, leaving behind swollen, aggregated particles.
-
Solution: Increase dissolution time, temperature, and/or agitation.[1] Ensure you are using a "good" solvent for the polymer.
-
-
Possible Cause 2: Degradation: The polymer may have degraded, leading to less soluble byproducts.[9] Aromatic amines, for example, are susceptible to oxidation which can form colored, polymeric materials.[9]
Data Presentation
Table 1: Common Solvents for Polynaphthalene-Based Systems
| Solvent | Acronym | Boiling Point (°C) | Notes |
| N-Methyl-2-pyrrolidone | NMP | 202 | A common high-boiling point polar aprotic solvent.[7][8] |
| Dimethylformamide | DMF | 153 | A polar aprotic solvent, often effective for polyamides and polyimides.[4][8] |
| Dimethylacetamide | DMAc | 165 | Similar to NMP and DMF, good for polar polymers.[8] |
| Chloroform | - | 61 | A lower-boiling point chlorinated solvent.[1] |
| Chlorobenzene | - | 132 | A higher-boiling point chlorinated solvent.[1] |
| o-Dichlorobenzene | ODCB | 180 | A high-boiling point solvent useful for slowing evaporation.[1] |
| Tetrahydrofuran | THF | 66 | Can be effective for some soluble polymer derivatives.[4][10] |
Experimental Protocols
Protocol: Improving Polymer Solubility via Side-Chain Functionalization (Conceptual)
This protocol outlines a conceptual synthetic strategy for improving the solubility of a polynaphthalene backbone by introducing flexible side chains. The example uses a Suzuki polycondensation, a common method for creating C-C bonds.[8] This approach requires protecting the amine groups if the monomer is This compound-2,3-diamine (B3075788) to prevent side reactions.[8]
Objective: To synthesize a soluble polynaphthalene copolymer by introducing bulky, solubilizing side groups.
Materials:
-
1,4-dibromo-2,5-dialkoxynaphthalene (or similar functionalized naphthalene monomer)
-
A suitable diboronic acid or ester comonomer (e.g., 1,4-benzenediboronic acid)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., P(o-tol)₃)[8]
-
Anhydrous base (e.g., K₂CO₃)[8]
-
Anhydrous solvents (e.g., Toluene (B28343), DMF)[8]
-
Methanol (B129727) (for precipitation)
Procedure:
-
Monomer Preparation: Synthesize a this compound monomer functionalized with long, flexible alkyl or alkoxy side chains (e.g., 2-ethylhexyl groups). These chains disrupt intermolecular packing.
-
Catalyst and Reagent Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine the functionalized this compound monomer, the diboronic acid ester comonomer, the palladium catalyst, and the phosphine ligand.[8]
-
Solvent and Base Addition: Add anhydrous toluene and DMF, followed by the anhydrous base (e.g., K₂CO₃).[8]
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under the inert atmosphere.[7][8]
-
Work-up and Precipitation: After cooling the reaction to room temperature, pour the viscous solution into a beaker of methanol with vigorous stirring to precipitate the polymer.[8]
-
Purification: Collect the polymer by filtration. Purify the polymer by washing sequentially with water and methanol to remove catalyst residues and unreacted monomers.[8] Further purification can be achieved by Soxhlet extraction.[8]
-
Drying: Dry the final polymer in a vacuum oven to a constant weight.[8]
-
Solubility Testing: Test the solubility of the resulting functionalized polymer in a range of common organic solvents (THF, chloroform, toluene) to confirm the success of the side-chain strategy.
Mandatory Visualization
Caption: Troubleshooting workflow for polymer dissolution issues.
Caption: Improving solubility by adding side chains (R) to disrupt π-stacking.
References
- 1. benchchem.com [benchchem.com]
- 2. kinampark.com [kinampark.com]
- 3. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of soluble polyimide derived from novel naphthalene diamines for liquid crystal alignment layers and a preliminary study on the mechanism of imidization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 1,4-Dibromonaphthalene by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dibromonaphthalene and identifying its impurities via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound often originate from its synthesis, which typically involves the bromination of naphthalene (B1677914) or 1-bromonaphthalene. Potential impurities include:
-
Monobrominated Naphthalene: Unreacted starting material or a byproduct of incomplete bromination.
-
Isomers of Dibromonaphthalene: Such as 1,5-dibromonaphthalene (B1630475) and 2,3-dibromonaphthalene, which can form as kinetic or thermodynamic byproducts during synthesis.[1]
-
Tribromonaphthalene: Over-bromination can lead to the formation of various tribromonaphthalene isomers.[2]
-
Naphthalene: Residual unreacted starting material from the initial synthesis steps.
Q2: What is the expected mass spectrum for this compound?
A2: Due to the presence of two bromine atoms, the mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion peak.[3] Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Therefore, you will observe a cluster of peaks for the molecular ion (M+) at m/z 284, 286, and 288 in a ratio of approximately 1:2:1.[4] The fragmentation pattern may show a loss of one or both bromine atoms.[3]
Q3: How can I confirm the identity of an unknown peak in my chromatogram?
A3: To identify an unknown peak, you should:
-
Analyze the Mass Spectrum: Look for the molecular ion peak and its isotopic pattern. If it contains bromine, you will see the characteristic M, M+2, and M+4 pattern.
-
Library Search: Compare the obtained mass spectrum against a spectral library, such as the NIST database.[5]
-
Consider Potential Impurities: Based on the synthetic route of your this compound, predict likely impurities and compare their expected mass spectra.
-
Analyze Fragmentation Patterns: The way the molecule breaks apart can give clues to its structure. For example, the loss of a bromine atom (a fragment at M-79 or M-81) is a common fragmentation pathway.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause A: Active sites in the GC system. Halogenated compounds can interact with active sites in the injector liner or the column, leading to peak tailing.[6]
-
Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Possible Cause C: Inappropriate oven temperature. If the initial oven temperature is too low, the compound may condense at the head of the column, leading to broad or tailing peaks.
-
Solution: Ensure your initial oven temperature is appropriate for the solvent and analyte.
-
Problem 2: Low or no signal for this compound.
-
Possible Cause A: Leak in the system. A leak in the carrier gas line or at the injector can lead to a loss of sample and reduced sensitivity.[7]
-
Solution: Perform a leak check of your GC-MS system.
-
-
Possible Cause B: Degradation of the analyte. this compound may degrade in the injector if the temperature is too high.
-
Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 250 °C) and increase it gradually if necessary.
-
-
Possible Cause C: Detector issue. The mass spectrometer may not be properly tuned or the detector may be contaminated.
-
Solution: Tune your mass spectrometer according to the manufacturer's recommendations. If the problem persists, the detector may require cleaning.[7]
-
Problem 3: The baseline is noisy or rising.
-
Possible Cause A: Column bleed. At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline.[8]
-
Solution: Ensure you are not exceeding the maximum operating temperature of your column. Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[8]
-
-
Possible Cause B: Contaminated carrier gas or gas lines. Impurities in the carrier gas can contribute to a noisy baseline.
-
Solution: Use high-purity carrier gas and install traps to remove oxygen and moisture.
-
-
Possible Cause C: Contamination in the injector or detector.
-
Solution: Clean the injector port and liner. The detector may also require cleaning as per the instrument manual.[9]
-
Experimental Protocol
This section provides a general GC-MS methodology for the analysis of this compound. This should be considered a starting point and may require optimization for your specific instrument and application.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane (B109758) or hexane (B92381) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10-50 µg/mL.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 split ratio) or Splitless, depending on sample concentration |
| Oven Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-400 |
| Solvent Delay | 3-5 minutes (to prevent solvent peak from damaging the detector)[10] |
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its potential impurities. Retention times (RT) are relative and will vary depending on the specific GC conditions used.
| Compound | Molecular Weight ( g/mol ) | Key m/z Values (and Isotopic Pattern) | Expected Relative Retention Time |
| Naphthalene | 128.17 | 128 (M+)[1] | Earliest |
| 1-Bromonaphthalene | 207.07 | 206, 208 (M+, 1:1 ratio)[5] | Earlier than dibromonaphthalenes |
| This compound | 285.96 | 284, 286, 288 (M+, 1:2:1 ratio) [4] | Main Peak |
| 1,5-Dibromonaphthalene | 285.96 | 284, 286, 288 (M+, 1:2:1 ratio) | Close to 1,4-isomer |
| Tribromonaphthalene | 364.86 | 362, 364, 366, 368 (M+, 1:3:3:1 ratio) | Later than dibromonaphthalenes |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting workflow for common GC-MS issues.
References
- 1. Naphthalene [webbook.nist.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Side Reactions in the Bromination of Naphthalene
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the side reactions that can occur during the bromination of naphthalene (B1677914).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the monobromination of naphthalene?
A1: The most prevalent side products in the monobromination of naphthalene are the isomeric 2-bromonaphthalene (B93597) and various polybrominated naphthalenes, such as dibromo-, tribromo-, and even tetrabromonaphthalenes.[1] Under specific conditions, like photochemical bromination, addition products such as tetrabromo-1,2,3,4-tetrahydronaphthalene may also form.[1]
Q2: How can I control the formation of 1-bromonaphthalene (B1665260) versus 2-bromonaphthalene?
A2: The ratio of 1-bromonaphthalene (the kinetic product) to 2-bromonaphthalene (the thermodynamic product) is primarily influenced by temperature and the presence of a catalyst.[1][2]
-
Temperature: Lower temperatures favor the formation of 1-bromonaphthalene. As the temperature increases (typically between 300°C and 500°C in the gas phase), the yield of the more stable 2-bromonaphthalene isomer increases.[2][3]
-
Catalyst: Lewis acid catalysts, such as ferric bromide (FeBr₃), tend to promote the formation of 2-bromonaphthalene, even at lower temperatures.[1][3] For selective synthesis of 1-bromonaphthalene, it is often better to perform the reaction without a Lewis acid catalyst.[2]
Q3: What causes the formation of polybrominated naphthalenes, and how can I minimize them?
A3: Polybromination occurs when more than one bromine atom is substituted onto the naphthalene ring. This is a common issue, particularly under the following conditions:
-
Stoichiometry: Using more than one equivalent of the brominating agent (e.g., Br₂) will lead to the formation of di-, tri-, and tetrabromonaphthalenes.[1] To minimize this, it is crucial to carefully control the stoichiometry, aiming for a 1:1 molar ratio of naphthalene to the brominating agent for monobromination.[1]
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can also promote further bromination.[1]
-
Local Concentration of Bromine: High local concentrations of the brominating agent can lead to over-bromination. This can be mitigated by the slow, dropwise addition of bromine to the naphthalene solution with vigorous stirring.[1]
Q4: What is the role of a Lewis acid catalyst like FeBr₃ in the bromination of naphthalene?
A4: A Lewis acid catalyst such as FeBr₃ polarizes the Br-Br bond, which generates a more potent electrophile (Br⁺).[1] This increases the rate of the electrophilic aromatic substitution reaction.[1] As mentioned earlier, these catalysts can also influence the isomer distribution, favoring the thermodynamically more stable 2-bromonaphthalene.[1]
Q5: Can the bromination of naphthalene be performed without a catalyst?
A5: Yes, naphthalene is sufficiently reactive to undergo bromination without a catalyst.[1] However, the reaction may be slower. While avoiding a Lewis acid catalyst can improve selectivity for 1-bromonaphthalene, controlling other side reactions might still be challenging.[1][2] For instance, uncatalyzed bromination in dichloromethane (B109758) can still produce a mixture of 1-bromonaphthalene, 1,4-dibromonaphthalene, and 1,5-dibromonaphthalene.[1]
Troubleshooting Guides
Issue 1: Low yield of 1-bromonaphthalene and significant unreacted naphthalene.
| Possible Cause | Troubleshooting Steps |
| Insufficient Brominating Agent | Ensure the stoichiometry of the brominating agent (e.g., Br₂, NBS) is accurate. A slight excess may be needed to drive the reaction to completion, but be cautious of polybromination.[2] |
| Inadequate Reaction Time or Temperature | Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using techniques like TLC or GC. Be aware that higher temperatures can favor the formation of 2-bromonaphthalene.[2] |
| Poor Mixing | In heterogeneous reactions, ensure efficient and vigorous stirring to maximize contact between the reactants.[1][2] |
| Loss of Naphthalene | If the reaction is conducted at elevated temperatures, ensure that the condenser is efficient to prevent the loss of volatile naphthalene through sublimation.[1] |
Issue 2: The primary impurity is 2-bromonaphthalene.
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Conduct the reaction at a lower temperature to favor the kinetically controlled product, 1-bromonaphthalene.[2] |
| Presence of a Catalyst | Avoid using Lewis acid catalysts like ferric compounds, as they promote the formation of the 2-isomer.[1][2] Ensure reagents and glassware are free from iron contaminants.[1] |
Issue 3: Significant formation of di- and polybrominated products.
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Use a precise 1:1 molar ratio of naphthalene to the brominating agent.[1] |
| High Local Concentration of Bromine | Add the brominating agent dropwise to the reaction mixture with vigorous stirring.[1] Diluting the bromine in the reaction solvent before addition can also be effective.[1] |
| Prolonged Reaction Time | Monitor the reaction closely and quench it once the starting material has been consumed to prevent over-bromination.[1] |
Data Presentation
Table 1: Influence of Reaction Conditions on the Product Distribution in the Bromination of Naphthalene
| Condition | Major Product(s) | Minor Product(s) | Rationale/Notes |
| Low Temperature (e.g., < 300°C, non-catalytic) | 1-Bromonaphthalene | 2-Bromonaphthalene | Favors the kinetically controlled product.[1][2] |
| High Temperature (e.g., 300-500°C) | 2-Bromonaphthalene | 1-Bromonaphthalene | Favors the thermodynamically more stable product.[1][3] |
| With Lewis Acid Catalyst (e.g., FeBr₃) | 2-Bromonaphthalene | 1-Bromonaphthalene, Polybrominated species | The catalyst promotes the formation of the thermodynamic product and can increase the reaction rate, potentially leading to over-bromination if not controlled.[1][2] |
| Excess Brominating Agent (>1 equivalent) | Dibromonaphthalenes (e.g., 1,4- and 1,5-isomers), Tribromonaphthalenes | Monobromonaphthalenes | Over-bromination leads to multiple substitutions on the naphthalene ring.[1][4] |
| Photochemical Conditions | Tetrabromo-1,2,3,4-tetrahydronaphthalene (addition product) | - | Radical addition mechanism is favored over electrophilic substitution.[1][5] |
Experimental Protocols
Protocol: Selective Synthesis of 1-Bromonaphthalene
This protocol is adapted from established procedures and aims to maximize the yield of 1-bromonaphthalene while minimizing the formation of 2-bromonaphthalene and polybrominated side products.
Materials:
-
Naphthalene
-
Bromine
-
Carbon tetrachloride (or another suitable inert solvent like dichloromethane)
-
Powdered sodium hydroxide
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Sodium thiosulfate (B1220275) or sodium bisulfite solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), dissolve naphthalene in carbon tetrachloride.
-
Bromine Addition: While stirring the naphthalene solution vigorously, add a stoichiometric equivalent (1:1 molar ratio) of bromine dropwise from the dropping funnel. The addition should be slow to control the reaction temperature and minimize local high concentrations of bromine.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain it for several hours, or until the evolution of hydrogen bromide gas ceases. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench any unreacted bromine by adding a dilute solution of sodium thiosulfate or sodium bisulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with water again.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude 1-bromonaphthalene by fractional distillation under reduced pressure.[2][6] Collect the fraction corresponding to the boiling point of 1-bromonaphthalene at the given pressure (e.g., 132–135°C at 12 mmHg).[2]
-
Visualizations
Caption: Logical workflow for naphthalene bromination side reactions.
Caption: Troubleshooting decision tree for naphthalene bromination.
References
Technical Support Center: Regioselective Dibromination of Naphthalene
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the regioselectivity of naphthalene (B1677914) dibromination. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges in your experiments.
Troubleshooting Guides
Issue 1: Poor Regioselectivity Between 1,4- and 1,5-Dibromonaphthalene (B1630475)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Catalyst: The choice of catalyst significantly influences the isomer ratio. | For preferential formation of 1,4-dibromonaphthalene , use an acidic amorphous silica-alumina catalyst like Synclyst 13.[1][2][3] For enriching 1,5-dibromonaphthalene , a calcined montmorillonite (B579905) KSF clay is effective, especially with shorter reaction times.[1][2][3] |
| Reaction Time: Longer reaction times can lead to isomerization and product equilibration, favoring the thermodynamically more stable 1,4-isomer.[2] | To obtain a higher proportion of the 1,5-isomer using KSF clay, employ shorter reaction times (e.g., 1-3 hours).[2] Monitor the reaction progress by GC or TLC to stop at the optimal time. |
| Solvent Effects: The solvent can influence catalyst activity and product distribution. | Dichloromethane (B109758) (DCM) is a commonly used solvent.[2][4] However, reactions in n-hexane with KSF clay have also been shown to favor the 1,5-isomer initially.[2] |
Issue 2: Formation of Polybrominated Naphthalenes (Tri-, Tetra-, etc.)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry: Using more than two equivalents of bromine will lead to higher degrees of bromination.[5] | Carefully control the stoichiometry. Use a molar ratio of naphthalene to bromine of 1:2 for dibromination. |
| High Local Concentration of Bromine: Adding bromine too quickly can result in localized areas of high concentration, promoting further bromination. | Add the bromine solution dropwise to the reaction mixture with vigorous stirring.[5] |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially with excess bromine, can lead to the formation of polybrominated species.[1][5] | Monitor the reaction closely and quench it once the desired dibromonaphthalene is the major product. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively synthesize this compound?
A1: High selectivity for this compound can be achieved by using an acidic amorphous silica-alumina catalyst, such as Synclyst 13, in dichloromethane (DCM) at room temperature. This method can yield up to 91% of the 1,4-isomer after purification.[1]
Q2: What is the best method to obtain 1,5-dibromonaphthalene?
A2: The regioselective synthesis of 1,5-dibromonaphthalene is more challenging due to it being the kinetic product which can isomerize to the more stable 1,4-isomer. Using calcined montmorillonite KSF clay as a catalyst in DCM with a short reaction time (e.g., 1-3 hours) favors the formation of the 1,5-isomer.[2] The product can then be isolated from the reaction mixture by crystallization.[1]
Q3: Is it possible to synthesize 2,6-dibromonaphthalene (B1584627) directly from naphthalene?
A3: Direct dibromination of naphthalene does not typically yield the 2,6-isomer in significant amounts. A regioselective synthesis involves a multi-step process:
-
Polybromination of naphthalene using four mole equivalents of bromine over KSF clay to produce 1,2,4,6-tetrabromonaphthalene.
-
Proto-debromination of the resulting crude tetrabromonaphthalene using n-butyllithium at a low temperature. This method can yield 2,6-dibromonaphthalene in high regioselectivity (82% after crystallization).[1][6]
Q4: What is the role of temperature in controlling the regioselectivity of monobromination, and does this apply to dibromination?
A4: For monobromination, lower temperatures (below 300°C, non-catalytic) favor the kinetic product, 1-bromonaphthalene, while higher temperatures (300°C - 500°C) favor the thermodynamic product, 2-bromonaphthalene.[5][7][8] In the case of dibromination from naphthalene, the initial substitution is highly favored at the α-positions (1, 4, 5, 8). The subsequent substitution pattern is then influenced by the directing effect of the first bromine atom and the reaction conditions, particularly the catalyst.[4]
Q5: Can naphthalene dibromination proceed without a catalyst?
A5: Yes, naphthalene is sufficiently reactive to undergo dibromination without a catalyst. However, controlling the regioselectivity is more challenging, and the reaction may be slower.[5] In the absence of a catalyst in DCM, a mixture of 1-bromonaphthalene, this compound, and 1,5-dibromonaphthalene is often observed.[2][4][5]
Data Presentation
Table 1: Influence of Catalyst on the Regioselectivity of Naphthalene Dibromination in DCM
| Catalyst | Reaction Time (h) | This compound (%) | 1,5-Dibromonaphthalene (%) | 1-Bromonaphthalene (%) | Reference |
| None | 6 | 14 | <1 | 82 | [2] |
| None | 72 | 20 | 4 | 63 | [2] |
| Synclyst 13 | 6 | 85 | 4 | 7 | [2] |
| KSF Clay | 3 | 31 | 40 | 20 | [2] |
| KSF Clay | 6 | 45 | 40 | 6 | [2] |
| Zeolite HY (Si/Al=15) | 6 | 48 | 35 | 9 | [2] |
Note: Yields are based on quantitative GC analysis and may not sum to 100% due to the formation of other minor byproducts.
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound using Synclyst 13
Materials:
-
Naphthalene
-
Bromine
-
Synclyst 13 (amorphous silica-alumina)
-
Dichloromethane (DCM)
-
Sodium metabisulfite (B1197395) solution (aqueous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add naphthalene (7.65 mmol) and calcined Synclyst 13 to DCM (30 mL).
-
Wrap the flask with aluminum foil to protect it from light.
-
Prepare a solution of bromine (15.28 mmol) in DCM (10 mL) and add it to the dropping funnel.
-
Slowly add the bromine solution to the stirred naphthalene suspension over 45 minutes at room temperature (25 °C).
-
Continue stirring the reaction mixture for 6 hours.
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite until the bromine color disappears.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield pure this compound.
Protocol 2: Regioselective Synthesis of 1,5-Dibromonaphthalene using KSF Clay
Materials:
-
Naphthalene
-
Bromine
-
Montmorillonite KSF clay
-
Dichloromethane (DCM)
-
Sodium metabisulfite solution (aqueous)
Procedure:
-
Calcine the KSF clay at 550 °C for 6 hours prior to use.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add naphthalene (7.65 mmol) and the calcined KSF clay to DCM (30 mL).
-
Protect the reaction from light by wrapping the flask with aluminum foil.
-
Prepare a solution of bromine (15.28 mmol) in DCM (10 mL).
-
Add the bromine solution dropwise to the stirred reaction mixture over 45 minutes at room temperature (25 °C).
-
Stir the reaction for 3 hours.
-
Work up the reaction mixture as described in Protocol 1.
-
The 1,5-dibromonaphthalene can be isolated and purified from the resulting mixture by crystallization.[1]
Visualizations
Caption: Workflow for regioselective dibromination of naphthalene.
Caption: Troubleshooting logic for naphthalene dibromination.
References
degradation of 1,4-Dibromonaphthalene and its derivatives upon storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1,4-Dibromonaphthalene and its derivatives upon storage.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellowish or brownish tint. What does this indicate and is the compound still suitable for use?
A color change from the typical white or off-white appearance of this compound to a yellowish or brownish hue suggests potential degradation. This discoloration is often an indicator of oxidation or other decomposition pathways, leading to the formation of colored byproducts. While a slight change in color may not significantly affect the outcome of all experiments, a noticeable discoloration indicates a decrease in the purity of the compound. For applications that require high purity, such as in the synthesis of pharmaceutical intermediates or high-performance organic electronic materials, it is strongly recommended to use a fresh, un-degraded batch of the compound.[1] The usability of the discolored compound is dependent on the tolerance of your specific application to impurities. For critical experiments, purification of the material or the use of a new batch is advisable.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound and its derivatives?
To ensure the long-term stability of this compound and its derivatives, they should be stored in a cool, dry, and dark environment.[2][3] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] For enhanced stability, particularly for sensitive derivatives, purging the container with an inert gas such as argon or nitrogen is recommended to minimize contact with oxygen. It is also crucial to store these compounds away from strong oxidizing agents. A recommended storage temperature is in a cool and dark place, ideally below 15°C.
Q3: Is this compound sensitive to light?
Yes, aromatic bromine compounds can be sensitive to light. Prolonged exposure to light, especially UV light, can induce photodegradation. Therefore, it is a standard precautionary measure to store this compound and its derivatives in amber-colored vials or in a dark place to prevent potential photochemical reactions.
Q4: What are the likely degradation pathways for this compound?
The primary degradation pathways for this compound are likely to include oxidation, hydrolysis, and photodegradation. Under thermal stress, C-Br bond homolysis to form radical species is a possible decomposition route. For derivatives, the stability can be influenced by the nature of the substituents. For instance, amino-substituted derivatives are particularly susceptible to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis of a stored sample. | Degradation of the compound. | 1. Confirm the identity of the main peak by comparing the retention time with a fresh standard. 2. Attempt to identify the degradation products using mass spectrometry (GC-MS or LC-MS). 3. Review storage conditions and ensure they align with the recommendations (cool, dark, dry, inert atmosphere). 4. Purify the stored material or use a fresh batch for future experiments. |
| Poor yield or unexpected side products in a reaction using stored this compound. | Reduced purity of the starting material due to degradation. | 1. Assess the purity of the stored this compound using a validated analytical method (e.g., HPLC or GC). 2. If purity is compromised, purify the material (e.g., by recrystallization) before use. 3. For critical applications, always use a fresh, high-purity batch of the reagent. |
| Inconsistent experimental results using the same batch of this compound over time. | Gradual degradation of the compound upon repeated exposure to air, moisture, or light. | 1. Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material. 2. Always handle the compound under an inert atmosphere if possible. 3. Re-analyze the purity of the batch periodically to monitor for any degradation. |
Data Presentation
Table 1: Stability of this compound Under Forced Degradation Conditions (User-Generated Data)
| Stress Condition | Duration | Temperature (°C) | Initial Purity (%) | Final Purity (%) | % Degradation | Appearance of Degradation Products (e.g., No. of peaks in HPLC) |
| Acid Hydrolysis (e.g., 0.1 M HCl) | ||||||
| Base Hydrolysis (e.g., 0.1 M NaOH) | ||||||
| Oxidative (e.g., 3% H₂O₂) | ||||||
| Thermal (Dry Heat) | ||||||
| Photolytic (UV/Vis Light) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M HCl). Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M NaOH). Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and an oxidizing agent (e.g., 3% hydrogen peroxide). Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period. Also, subject the stock solution to the same temperature.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
-
Identify any degradation products by comparing the chromatograms of stressed and unstressed samples.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a reverse-phase HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of potential degradation products with varying polarities.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, typically around 220-300 nm).
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to separate the analyte from degradation products), linearity, accuracy, precision, and robustness.
Protocol 3: GC-MS Analysis for Identification of Degradation Products
This protocol outlines a general procedure for the identification of volatile and semi-volatile degradation products using GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program (Example):
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injection: Splitless injection of 1 µL of the sample solution (in a volatile solvent like dichloromethane (B109758) or hexane).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify degradation products by comparing their mass spectra with a spectral library (e.g., NIST).
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothesized degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1,4-Dibromonaphthalene for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1,4-Dibromonaphthalene is a valuable building block in the creation of complex organic molecules. This guide provides an objective comparison of common synthetic methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The synthesis of this compound can be approached through several distinct pathways, primarily involving the electrophilic bromination of naphthalene (B1677914) or its derivatives, and the Sandmeyer reaction of precursor amines. The choice of method often depends on factors such as desired yield, purity, scalability, and the availability of starting materials.
Comparative Performance of Synthesis Methods
The following table summarizes the quantitative data for the most common methods used to synthesize this compound.
| Method | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages & Disadvantages |
| Direct Bromination | Naphthalene | Br₂, Dichloromethane (B109758) (DCM) | 3 days | -50 | 90 | Advantages: High yield, readily available starting material. Disadvantages: Long reaction time, requires very low temperatures. |
| Direct Bromination with Clay Catalyst | Naphthalene | Br₂, Montmorillonite KSF clay | 24 hours | Room Temp. | ~91 (crude) | Advantages: Milder conditions (room temperature), potential for regioselectivity. Disadvantages: Formation of byproducts (1,5-dibromonaphthalene), requires catalyst preparation/handling. |
| Bromination of 1-Bromonaphthalene (B1665260) | 1-Bromonaphthalene | Br₂, Dichloromethane (DCM) | 2 days | -30 | 90 | Advantages: High yield, good selectivity. Disadvantages: Starting material is more expensive than naphthalene, long reaction time, low temperature required.[1] |
| Environmentally Friendly Method | Naphthalene | Ionic Liquids | Not specified | Not specified | up to 100 | Advantages: Potentially "clean" method with water as the only byproduct, high yield. Disadvantages: Limited detailed protocols available in general literature.[2][3] |
| Sandmeyer Reaction | 1,4-Diaminonaphthalene | NaNO₂, HBr, CuBr | Not specified | 0-5 (diazotization) | Not specified | Advantages: Useful for specific substitution patterns not achievable by direct bromination. Disadvantages: Multi-step process, diazonium salts can be unstable, limited specific protocols for this exact transformation. |
Synthesis Pathways and Experimental Workflows
The selection of a synthetic route to this compound depends on the available starting materials and desired reaction conditions. The following diagrams illustrate the logical flow of the primary synthetic methods.
Caption: Synthetic routes to this compound.
Caption: General workflow for synthesis via bromination.
Experimental Protocols
Below are detailed methodologies for the key synthesis routes discussed.
Method 1: Direct Bromination of Naphthalene
This method achieves a high yield of this compound through the direct bromination of naphthalene at low temperatures.
Materials:
-
Naphthalene
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
10% aqueous sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and a cooling bath.
Procedure:
-
Dissolve naphthalene in dichloromethane in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.
-
Cool the solution to -50°C using a suitable cooling bath.
-
Slowly add a solution of bromine (2 equivalents) in dichloromethane dropwise to the stirred naphthalene solution over a period of 1-2 hours, ensuring the temperature is maintained at -50°C.
-
After the addition is complete, continue to stir the reaction mixture at -50°C for 3 days.
-
Quench the reaction by the slow addition of a 10% aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield this compound.
Method 2: Bromination of 1-Bromonaphthalene
This procedure utilizes 1-bromonaphthalene as the starting material to achieve a high yield of the desired 1,4-disubstituted product.[1]
Materials:
-
1-Bromonaphthalene
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
10% aqueous sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Round-bottom flask, dropping funnel, magnetic stirrer, and a cooling bath.
Procedure:
-
In a round-bottom flask, dissolve 1-bromonaphthalene in dichloromethane.
-
Cool the solution to -30°C.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane to the stirred solution.
-
Stir the reaction mixture at -30°C for 2 days.[1]
-
After the reaction period, allow the mixture to warm to room temperature and quench with a 10% aqueous sodium bisulfite solution.
-
Work up the reaction mixture as described in Method 1 (steps 6-7).
-
Purify the crude product by recrystallization to obtain this compound.
Method 3: Sandmeyer Reaction of 1,4-Diaminonaphthalene (General Procedure)
While a specific, high-yield protocol for the direct conversion of 1,4-diaminonaphthalene to this compound is not widely reported, the following outlines the general steps based on the principles of the Sandmeyer reaction. This method is presented for completeness but may require significant optimization.
Materials:
-
1,4-Diaminonaphthalene
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (B78521) (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Diazotization
-
Suspend 1,4-diaminonaphthalene in a solution of hydrobromic acid and water in a beaker.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.
-
Continue stirring for 20-30 minutes after the addition is complete to ensure the formation of the naphthalene-1,4-bis(diazonium) bromide salt.
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide mixture with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic extract with water and a dilute sodium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Conclusion
The direct bromination of naphthalene or 1-bromonaphthalene at low temperatures offers a high-yield and relatively straightforward approach to this compound. While the Sandmeyer reaction provides a potential alternative, its application for this specific transformation requires further development and optimization. The use of ionic liquids presents a promising environmentally friendly option, though more detailed and accessible experimental protocols are needed for widespread adoption. The choice of the optimal synthesis method will ultimately be guided by the specific requirements of the research, including scale, purity needs, and available resources.
References
A Comparative Analysis of the Reactivity of 1,4-Dibromonaphthalene and 1,5-Dibromonaphthalene for Researchers
For researchers and professionals in materials science and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides an in-depth comparison of the reactivity of two common isomers of dibromonaphthalene: 1,4-dibromonaphthalene and 1,5-dibromonaphthalene (B1630475). The discussion is centered on two key synthetic transformations: the Suzuki-Miyaura cross-coupling reaction and monolithiation, with a focus on how steric and electronic factors influence the reactivity of each isomer.
Introduction to 1,4- and 1,5-Dibromonaphthalene
This compound and 1,5-dibromonaphthalene are important intermediates in the synthesis of a variety of organic materials, including polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The bromine atoms on the naphthalene (B1677914) core serve as versatile handles for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The distinct placement of the bromine atoms in the 1,4- and 1,5-positions leads to significant differences in their chemical reactivity, primarily due to variations in steric hindrance and electronic effects.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds.[2] The reactivity of aryl halides in this reaction is highly dependent on the electronic and steric environment of the carbon-halogen bond. While direct, side-by-side quantitative comparisons of the two isomers in the literature are scarce, a qualitative and semi-quantitative comparison can be established based on fundamental principles of organic chemistry and related studies on substituted naphthalenes.[3][4]
Table 1: Predicted Relative Reactivity in Monocoupling Suzuki Reaction
| Feature | This compound | 1,5-Dibromonaphthalene |
| Predicted Reactivity | Lower | Higher |
| Primary Influencing Factor | Steric Hindrance | Less Steric Hindrance |
| Rationale | The bromine atoms are in peri-positions relative to the adjacent fused ring, leading to greater steric congestion around the C-Br bond. This can hinder the approach of the bulky palladium catalyst. | The bromine atoms are in positions that are less sterically encumbered compared to the 1,4-isomer, allowing for easier access by the catalyst. |
| Expected Outcome | Slower reaction rates and potentially lower yields under identical conditions compared to the 1,5-isomer. | Faster reaction rates and higher yields are anticipated. |
Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling of Dibromonaphthalenes
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving aryl bromides.
Materials:
-
Dibromonaphthalene isomer (1,4- or 1,5-) (1.0 eq)
-
Arylboronic acid (1.1 eq for monocoupling, 2.2 eq for dicoupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a flame-dried Schlenk flask, add the dibromonaphthalene isomer, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of brominating agents for naphthalene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bromonaphthalene is a fundamental transformation in organic chemistry, providing a versatile intermediate for the construction of more complex molecules in pharmaceutical and materials science. The choice of a brominating agent is critical, influencing not only the yield and regioselectivity of the reaction but also its safety, cost, and environmental impact. This guide provides a comparative analysis of common brominating agents for naphthalene (B1677914) synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Brominating Agents
The selection of a brominating agent for naphthalene synthesis is a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes the performance of several common agents based on available experimental data.
| Brominating Agent | Typical Yield (%) | Regioselectivity (1-bromo:2-bromo) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Elemental Bromine (Br₂) | 53-95%[1] | Moderate to Good | CCl₄ or 1,2-dichloroethane, 20-50°C, 2-4 h[1] | Low cost, high reactivity. | Highly corrosive and toxic, requires careful handling, use of hazardous solvents.[1] |
| N-Bromosuccinimide (NBS) | 83% (for 1-hexylnaphthalene)[2] | High | Acetonitrile (B52724), Room Temperature, 24 h[2] | Mild reaction conditions, high regioselectivity, easier to handle than Br₂.[2] | Higher cost than Br₂. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Good to Excellent[3] | Less regioselective than NBS[4] | Mechanochemical (ball mill), solvent-free, with zeolite catalyst[5] | High atom economy, solvent-free, by-product is non-hazardous.[5] | Requires specialized equipment (ball mill). |
| Pyridinium Tribromide | Not specified in searches | Not specified in searches | Glacial acetic acid, 60-65°C[6] | Crystalline solid, easier and safer to handle than liquid bromine.[7] | Volatile and highly corrosive, releases bromine in solution.[7] |
| Hydrobromic Acid / Hydrogen Peroxide (HBr/H₂O₂) | Not specified in searches | Not specified in searches | 1,2-dichloroethane, 40-45°C[1] | "Green" alternative, less hazardous than elemental bromine.[1] | Requires careful control of exothermic reaction. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key bromination methods.
Direct Bromination of Naphthalene with Elemental Bromine[1]
-
Setup: In a well-ventilated fume hood, dissolve naphthalene in a suitable solvent (e.g., carbon tetrachloride or 1,2-dichloroethane) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reaction: From the dropping funnel, add a stoichiometric amount of bromine dropwise to the naphthalene solution while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically between 20-50°C).
-
Completion and Monitoring: After the addition is complete, continue stirring the reaction mixture for a specified time (e.g., 2-4 hours) to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude 1-bromonaphthalene (B1665260) is then purified by vacuum distillation.
Bromination of an Alkylnaphthalene with N-Bromosuccinimide (NBS)[2]
-
Setup: Stir the alkylnaphthalene (e.g., 1-hexylnaphthalene) in acetonitrile at room temperature in a suitable flask.
-
Reaction: Add N-bromosuccinimide (1.1 equivalents) to the solution over a period of 10 minutes.
-
Completion: Stir the mixture at room temperature in the dark for 24 hours.
-
Work-up: After the reaction is complete, the solvent is removed, and the residue is processed.
-
Purification: The product, 1-bromo-4-hexylnaphthalene, is isolated by distillation as a pale yellow oil.
Mechanochemical Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[5]
-
Setup: In a milling jar (e.g., 14 mL Teflon), place naphthalene (100 mg, 0.78 mmol), the brominating agent (0.5 equiv.), and a zeolite catalyst (e.g., CBV-760, 50 mg). Add a milling ball (e.g., one ZrO₂ ball).
-
Reaction: Mill the mixture for 2 hours at a frequency of 30 Hz.
-
Analysis: The crude mixture can be analyzed directly by ¹H NMR spectroscopy to determine the conversion and product distribution.
Reaction Pathway and Experimental Workflow
The electrophilic bromination of naphthalene predominantly yields the 1-bromo isomer due to the greater stability of the carbocation intermediate formed upon attack at the alpha position. The general workflow for a typical solution-phase bromination experiment is outlined below.
Caption: General workflow for the synthesis of bromonaphthalene.
Conclusion
The choice of a brominating agent for naphthalene synthesis is a multifaceted decision. For large-scale, cost-driven syntheses, direct bromination with elemental bromine remains a viable, albeit hazardous, option.[1] For laboratory-scale preparations where safety, ease of handling, and high regioselectivity are paramount, N-Bromosuccinimide in acetonitrile presents a superior alternative.[2] Emerging greener methodologies, such as mechanochemistry with DBDMH and the use of HBr/H₂O₂, offer promising avenues for more sustainable and safer bromination protocols.[1][5] Researchers should carefully consider the specific requirements of their project, including scale, desired purity, cost constraints, and available safety infrastructure, when selecting the most appropriate brominating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
A Comparative Spectroscopic Guide to the Characterization of 1,4-Dibromonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characterization of 1,4-dibromonaphthalene and its derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a valuable resource for the identification and analysis of this important class of compounds.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of organic materials and pharmaceutical compounds.[1] The introduction of various functional groups onto the naphthalene (B1677914) core can significantly alter the molecule's electronic and steric properties, making a thorough spectroscopic characterization essential for quality control and structural elucidation. This guide will focus on the parent compound, this compound, and will compare its spectroscopic features with derivatives containing electron-donating (e.g., amino, methoxy) and electron-withdrawing (e.g., nitro) groups at the 2-position.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its 2-substituted derivatives. These values have been compiled from various sources and are presented to illustrate the influence of different substituents on the spectroscopic properties.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-2 | H-3 | H-5/H-8 | H-6/H-7 | Other Protons | Solvent |
| This compound | 7.65 (s) | 7.65 (s) | 8.23 (dd) | 7.70 (dd) | - | CDCl₃ |
| 2-Amino-1,4-dibromonaphthalene (Predicted) | - | ~6.8-7.0 (s) | ~8.0-8.2 (m) | ~7.5-7.7 (m) | ~4.0-5.0 (br s, NH₂) | CDCl₃ |
| 2-Methoxy-1,4-dibromonaphthalene (Predicted) | - | ~7.2-7.4 (s) | ~8.1-8.3 (m) | ~7.6-7.8 (m) | ~3.9-4.1 (s, OCH₃) | CDCl₃ |
| 2-Nitro-1,4-dibromonaphthalene | - | 8.13 (s) | 8.30-8.33 (m) | 7.82-7.85 (m) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons | Solvent |
| This compound | 123.4 | 128.8 | 128.8 | 123.4 | 131.5 | 127.9 | 128.1 | 128.1 | 127.9 | 131.5 | - | CDCl₃[2] |
| 2-Amino-1,4-dibromonaphthalene (Predicted) | ~110-115 | ~140-145 | ~115-120 | ~120-125 | ~130-135 | ~125-130 | ~125-130 | ~125-130 | ~125-130 | ~130-135 | - | CDCl₃ |
| 2-Methoxy-1,4-dibromonaphthalene (Predicted) | ~115-120 | ~150-155 | ~110-115 | ~120-125 | ~130-135 | ~125-130 | ~125-130 | ~125-130 | ~125-130 | ~130-135 | ~55-60 (OCH₃) | CDCl₃ |
| 2-Nitro-1,4-dibromonaphthalene (Predicted) | ~120-125 | ~145-150 | ~125-130 | ~120-125 | ~130-135 | ~125-130 | ~125-130 | ~125-130 | ~125-130 | ~130-135 | - | CDCl₃ |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy provides information about the functional groups present in a molecule, while MS determines the molecular weight and fragmentation patterns.
Table 3: IR and MS Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 3050 (Ar C-H), 1500 (C=C), 770 (C-Br) | 284/286/288 (M⁺, M⁺+2, M⁺+4) | 205/207 ([M-Br]⁺), 126 ([M-2Br]⁺) |
| 2-Amino-1,4-dibromonaphthalene | 3400-3200 (N-H), 3050 (Ar C-H), 1620 (N-H bend), 1500 (C=C), 770 (C-Br) | 299/301/303 (M⁺, M⁺+2, M⁺+4) | 220/222 ([M-Br]⁺), 141 ([M-2Br]⁺) |
| 2-Methoxy-1,4-dibromonaphthalene | 3050 (Ar C-H), 2950, 2850 (C-H), 1500 (C=C), 1250 (C-O), 770 (C-Br) | 314/316/318 (M⁺, M⁺+2, M⁺+4) | 235/237 ([M-Br]⁺), 220/222 ([M-Br-CH₃]⁺) |
| 2-Nitro-1,4-dibromonaphthalene | 3050 (Ar C-H), 1530, 1340 (NO₂), 1500 (C=C), 770 (C-Br) | 329/331/333 (M⁺, M⁺+2, M⁺+4) | 283/285 ([M-NO₂]⁺), 204 ([M-NO₂-Br]⁺) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the aromatic system. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents.
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | ~225, 285, 295, 305 | Ethanol |
| 2-Amino-1,4-dibromonaphthalene (Predicted) | Red-shifted compared to parent | Ethanol |
| 2-Methoxy-1,4-dibromonaphthalene (Predicted) | Red-shifted compared to parent | Ethanol |
| 2-Nitro-1,4-dibromonaphthalene (Predicted) | Red-shifted compared to parent, possible new bands | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Instrument Setup : The NMR spectrometer should be properly tuned, and the magnetic field shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition : Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled one-dimensional carbon spectrum. A wider spectral width (0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-10 seconds) are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method (for solids):
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
KBr Pellet Method (for solids):
-
Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
Sample Preparation : Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, hexane).
-
GC Separation : Inject the sample solution into the GC. The gas chromatograph separates the components of the mixture before they enter the mass spectrometer. A suitable temperature program for the GC oven should be used to ensure good separation.
-
MS Analysis : The separated components are ionized in the mass spectrometer using a standard electron energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to obtain an absorbance reading in the range of 0.1 to 1.0.
-
Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Data Acquisition : Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm for these compounds).
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax).
Visualization of Experimental Workflow and Spectroscopic Logic
The following diagrams illustrate the general workflow for characterizing this compound derivatives and the relationship between the different spectroscopic techniques.
References
A Comparative Guide to Validating the Purity of Synthesized 1,4-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized 1,4-Dibromonaphthalene. Impurities in starting materials can adversely affect the outcome of subsequent synthetic steps, leading to lower yields, impure products, and complications in downstream applications. Therefore, rigorous purity assessment is a critical step in the chemical synthesis workflow.
This document outlines four common analytical methods for purity determination: Melting Point Analysis, Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A comparison of expected results for pure this compound and samples containing common impurities is presented. Detailed experimental protocols for each technique are also provided to facilitate practical implementation in a laboratory setting.
Common Impurities in the Synthesis of this compound
The synthesis of this compound typically proceeds via the bromination of naphthalene (B1677914) or 1-bromonaphthalene.[1] Potential impurities arising from these synthetic routes include:
-
Unreacted Starting Materials: Naphthalene and 1-Bromonaphthalene.
-
Isomeric Byproducts: 1,5-Dibromonaphthalene.
-
Over-brominated Products: 1,4,6-Tribromonaphthalene.
The presence of these impurities can be readily detected and quantified using the analytical methods detailed below.
Comparison of Analytical Methods for Purity Validation
The following table summarizes the expected outcomes for pure and impure this compound across four key analytical techniques.
| Analytical Method | Pure this compound | Impure this compound (with common impurities) |
| Melting Point | Sharp melting point range of 81-83°C. | Depressed and broadened melting point range (e.g., 75-80°C). |
| Thin-Layer Chromatography (TLC) | A single spot with a specific Retention Factor (Rf). | Multiple spots corresponding to the main product and impurities with different Rf values. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak at a characteristic retention time with a molecular ion peak at m/z 284/286/288.[1] | Multiple peaks at different retention times. The mass spectra of impurity peaks can be used for their identification (e.g., 1-Bromonaphthalene M+ at m/z 206/208).[2] |
| ¹H NMR Spectroscopy | A clean spectrum with characteristic signals for the aromatic protons. | Additional signals in the aromatic region corresponding to the protons of the impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Melting Point Analysis
Principle: The melting point of a solid is a physical property that can be used to identify it and assess its purity. A pure crystalline solid will have a sharp melting point, whereas the presence of impurities will typically cause the melting point to be depressed and broadened.
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Place a small amount of the dried, crystalline this compound sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Compact the sample by tapping the sealed end of the capillary tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
Thin-Layer Chromatography (TLC)
Principle: TLC is a chromatographic technique used to separate mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent).
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Spot a dilute solution of the synthesized this compound (dissolved in a volatile solvent like dichloromethane) onto the starting line.
-
If available, spot solutions of the potential impurities (naphthalene, 1-bromonaphthalene, 1,5-dibromonaphthalene) alongside the sample spot for comparison.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.
Procedure:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Set up the GC-MS instrument with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
GC Parameters:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 m/z.
-
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Analyze the resulting chromatogram for the presence of multiple peaks.
-
Examine the mass spectrum of each peak to identify the components.
-
This compound: Look for the characteristic isotopic pattern of the molecular ion [M]+• at m/z 284, 286, and 288, and a significant fragment ion [M-Br]+ at m/z 205 and 207.[1]
-
1-Bromonaphthalene (impurity): Molecular ion [M]+• at m/z 206 and 208, and a base peak at m/z 127 ([C₁₀H₇]⁺).[2]
-
Naphthalene (impurity): Molecular ion [M]+• at m/z 128.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration, and multiplicity of the signals.
-
Pure this compound: The spectrum should show two multiplets in the aromatic region.
-
1-Bromonaphthalene (impurity): Will show a more complex pattern of signals in the aromatic region, with a distinct doublet around 8.19 ppm.[2][3]
-
1,5-Dibromonaphthalene (impurity): Will also show a different set of signals in the aromatic region.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity validation of synthesized this compound.
References
A Comparative Analysis of the Electronic Properties of 1,4-Dibromonaphthalene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electronic properties of 1,4-dibromonaphthalene and its various positional isomers. Due to a scarcity of comprehensive experimental data for all isomers, this document integrates available computational findings with established principles of physical organic chemistry to offer insights into their structure-property relationships. The content herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these compounds in fields such as materials science and drug discovery.
Comparative Electronic Properties
The electronic properties of dibromonaphthalene isomers are significantly influenced by the positions of the two bromine atoms on the naphthalene (B1677914) core. These substitutions alter the molecule's symmetry and electron distribution, leading to distinct electronic behaviors. While a complete experimental dataset for all isomers is not available in the current literature, computational studies, primarily using Density Functional Theory (DFT), provide valuable predictions.
A detailed computational study on 2,6-dibromonaphthalene (B1584627) offers specific values for its electronic properties. For other isomers, a qualitative understanding can be drawn from the principles of substituent effects on aromatic systems. Symmetrical isomers like 1,4-, 1,5-, 1,8-, 2,6-, and 2,7-dibromonaphthalene (B1298459) are expected to have a zero or near-zero dipole moment, whereas unsymmetrical isomers will exhibit a net dipole moment. The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO gap, are also dependent on the substitution pattern, which in turn affects their kinetic stability and reactivity.
Below is a summary of available quantitative data, with a focus on computationally derived values for 2,6-dibromonaphthalene as a representative example.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Naphthalene (unsubstituted) | -6.13 | -1.37 | 4.75 | 0 |
| This compound | Data not available | Data not available | Data not available | ~0 (Expected) |
| 1,2-Dibromonaphthalene | Data not available | Data not available | Data not available | > 0 (Expected) |
| 1,3-Dibromonaphthalene | Data not available | Data not available | Data not available | > 0 (Expected) |
| 1,5-Dibromonaphthalene | Data not available | Data not available | Data not available | ~0 (Expected) |
| 1,8-Dibromonaphthalene | Data not available | Data not available | Data not available | > 0 (Expected) |
| 2,3-Dibromonaphthalene | Data not available | Data not available | Data not available | > 0 (Expected) |
| 2,6-Dibromonaphthalene | -6.906 | -4.839 | 2.067 | 0 |
| 2,7-Dibromonaphthalene | Data not available | Data not available | Data not available | ~0 (Expected) |
Note: Data for 2,6-dibromonaphthalene is derived from DFT calculations (B3LYP/cc-pVDZ).[1] Data for unsubstituted naphthalene is provided for reference.[2] Expected dipole moments are based on molecular symmetry.
Experimental and Computational Methodologies
The determination of the electronic properties of dibromonaphthalene isomers relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Apparatus : A standard three-electrode electrochemical cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), connected to a potentiostat.
-
Procedure :
-
A solution of the dibromonaphthalene isomer is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
The potential of the working electrode is swept linearly with time towards a negative potential and then reversed.
-
The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.
-
The oxidation and reduction potentials are determined from the voltammogram and can be used to calculate the HOMO and LUMO energy levels, respectively.
-
2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical HOMO-LUMO gap.
-
Apparatus : A dual-beam UV-Vis spectrophotometer.
-
Procedure :
-
A dilute solution of the dibromonaphthalene isomer is prepared in a UV-transparent solvent (e.g., cyclohexane (B81311) or ethanol).
-
The spectrophotometer is calibrated with a reference cuvette containing the pure solvent.
-
The absorption spectrum of the sample is recorded over a wavelength range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λmax) corresponding to the π-π* transition is identified.
-
The onset of the absorption band can be used to estimate the optical HOMO-LUMO gap.
-
Computational Protocol: Density Functional Theory (DFT)
DFT is a powerful quantum mechanical modeling method used to predict the electronic structure and properties of molecules.
-
Software : Gaussian, ORCA, or other quantum chemistry software packages.
-
Methodology :
-
Geometry Optimization : The molecular structure of the dibromonaphthalene isomer is optimized to find its lowest energy conformation. A common functional and basis set combination for such calculations is B3LYP with 6-311++G(d,p).
-
Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation : Single-point energy calculations are then performed to determine various electronic properties:
-
HOMO and LUMO Energies : The energies of the frontier molecular orbitals are directly obtained from the output of the calculation.
-
Ionization Potential (IP) and Electron Affinity (EA) : These can be estimated using Koopmans' theorem (IP ≈ -EHOMO; EA ≈ -ELUMO) or more accurately by calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA).
-
Dipole Moment : The dipole moment is calculated as an expectation value from the electronic wavefunction.
-
-
Visualizations
The following diagrams illustrate the relationship between the isomeric structures and the general workflow for their analysis.
Caption: Logical relationship between isomers and their electronic properties.
Caption: General workflow for analyzing dibromonaphthalene isomers.
References
A Comparative Guide to the Performance of 1,4-Dibromonaphthalene-Based Polymers and Alternative Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polymers derived from 1,4-dibromonaphthalene, a versatile building block for novel conductive materials.[1][2] Due to the emerging nature of research into this specific class of polymers, this document contrasts their properties with established conductive polymers. The unique structure of the naphthalene (B1677914) core offers potential for developing materials with tailored electronic, optical, and thermal properties for applications in organic electronics.[1][3][4]
Performance Comparison of Conductive Polymers
The following table summarizes key performance metrics for representative this compound-based polymers against other widely studied conductive polymers. Direct, comprehensive data for a broad range of this compound polymers is still emerging; therefore, data from analogous naphthalene-based systems and specific examples are used for comparison.
Table 1: Key Performance Metrics of Selected Conductive Polymers
| Polymer/Copolymer Class | Type | Electrical Conductivity (S/cm) | Charge Carrier Mobility (cm²/V·s) | Thermal Stability (Td5%, °C) | Primary Synthesis Method |
| 1,4-Naphthalene Copolymers (e.g., PNP-TF) | p-type | Typically low, used in emissive layers | Not reported for conductivity | ~468 °C[4] | Suzuki Coupling[4][5] |
| Naphthalene Diimide (NDI)-based Copolymers | n-type | 10⁻⁵ to 10⁻⁴ | up to ~0.45 (electron) | ~390 - 445 °C[6] | Stille / Direct Arylation |
| Poly(3-hexylthiophene) (P3HT) | p-type | 2 to 12.7 (doped)[7][8] | up to 0.8 (hole)[9] | ~450 °C | GRIM / Stille Coupling |
| Polyaniline (PANI) | p-type | 1 to 100 (doped) | 10⁻⁵ to 10⁰ | ~300 - 400 °C | Oxidative Polymerization |
| Polypyrrole (PPy) | p-type | 10 to 200 (doped) | 10⁻⁴ to 10⁻² | ~250 - 350 °C | Oxidative/Electrochemical Polymerization |
Note: Performance metrics are highly dependent on factors such as polymer molecular weight, regioregularity, processing conditions, and doping levels.
Logical Pathway for Polymer Development
The development of novel conductive polymers from a monomer like this compound follows a structured path from chemical synthesis to final application, where molecular design dictates the ultimate performance characteristics.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
A Comparative Guide to the Synthesis of 1,4-Dibromonaphthalene: An Analysis of Reaction Kinetics and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1,4-Dibromonaphthalene is a valuable precursor in the synthesis of advanced materials and pharmaceutical compounds. This guide provides a comparative analysis of various synthetic routes to this compound, with a focus on reaction kinetics, experimental protocols, and product yields.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical pathways. The most common methods involve the electrophilic bromination of either naphthalene (B1677914) or 1-bromonaphthalene (B1665260). An alternative approach utilizes the Sandmeyer reaction, offering a different route from amino-substituted naphthalenes. The choice of method is often dictated by factors such as desired purity, reaction time, and the availability of starting materials. Understanding the underlying reaction kinetics of each method is crucial for optimizing reaction conditions and maximizing the yield of the desired 1,4-isomer.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthesis strategy for this compound requires a careful consideration of various factors, including reaction time, temperature, and the choice of brominating agent or catalyst. Below is a summary of the performance of different synthetic methods based on available experimental data.
| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Direct Bromination | Naphthalene | Bromine (Br₂), Dichloromethane (B109758) (DCM) | 48 hours | -30 | ~90 (highly selective for 1,4-isomer) |
| Stepwise Bromination | 1-Bromonaphthalene | Bromine (Br₂), Dichloromethane (DCM) | 48 hours | -30 | 90[1][2] |
| Sandmeyer Reaction | 1,4-Diaminonaphthalene | NaNO₂, HBr, CuBr | Several hours | 0-5 (diazotization), then heating | Good to Excellent (qualitative) |
| Mechanochemical | Naphthalene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Zeolite catalyst | 1-3 hours | Ambient | - |
Reaction Kinetics and Mechanistic Insights
The dibromination of naphthalene is a classic example of a reaction that can be influenced by both kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Product Distribution
During the electrophilic bromination of naphthalene, the initial substitution to form 1-bromonaphthalene is favored. The second bromination can lead to various dibromonaphthalene isomers. The formation of this compound is generally considered to be the kinetically controlled product, meaning it is formed faster, especially at lower temperatures.[3] In contrast, other isomers, such as 1,5-dibromonaphthalene, may be the thermodynamically controlled products, being more stable and favored at higher temperatures where an equilibrium can be established.
At lower temperatures, the reaction is essentially irreversible, and the product that is formed more rapidly will be the major product.[3] For the synthesis of this compound, maintaining a low reaction temperature is therefore critical to favor the kinetic product and achieve high selectivity.
While specific rate constants and activation energies for the direct synthesis of this compound are not extensively reported in the literature, the principles of electrophilic aromatic substitution provide a qualitative understanding. The rate of reaction is dependent on the concentration of both the naphthalene substrate and the brominating agent.
Experimental Protocols
Detailed methodologies are essential for the successful replication and optimization of synthetic procedures.
Method 1: Direct Bromination of Naphthalene
This method relies on the direct electrophilic substitution of naphthalene with bromine at low temperatures to favor the formation of the 1,4-isomer.
Materials:
-
Naphthalene
-
Bromine (Br₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve naphthalene in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to -30°C using a suitable cooling bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the naphthalene solution while maintaining the temperature at -30°C.
-
After the addition is complete, allow the reaction to stir at -30°C for 48 hours.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization.
Method 2: Stepwise Bromination via 1-Bromonaphthalene
This approach involves the initial synthesis of 1-bromonaphthalene, which is then subjected to a second bromination.
Part A: Synthesis of 1-Bromonaphthalene
-
Naphthalene is reacted with bromine in a suitable solvent such as carbon tetrachloride.[4]
-
The reaction mixture is typically heated to reflux for several hours.[4]
-
The crude 1-bromonaphthalene is then purified by vacuum distillation.
Part B: Bromination of 1-Bromonaphthalene
-
Dissolve 1-bromonaphthalene in dichloromethane and cool to -30°C.[1][2]
-
Slowly add a solution of bromine in dichloromethane.
-
Maintain the reaction at -30°C for 48 hours to selectively yield this compound.[1][2]
-
Isolate and purify the product.
Method 3: Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route starting from an amino-substituted naphthalene. While a specific protocol for this compound is not detailed in the search results, a general procedure can be adapted from the synthesis of other aryl bromides.[5][6]
Conceptual Protocol:
-
Diazotization: 1,4-Diaminonaphthalene would be treated with sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5°C) to form the corresponding bis-diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The diazonium groups are replaced by bromine atoms, leading to the formation of this compound with the evolution of nitrogen gas. The reaction mixture is typically warmed to drive the reaction to completion.
-
Work-up and Purification: The product is then extracted and purified.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic approaches, the following workflows are provided.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with the direct bromination of naphthalene at low temperatures offering a highly selective and high-yielding route to the kinetically favored product. The stepwise bromination provides an alternative, while the Sandmeyer reaction presents a conceptually different approach that may be advantageous depending on the available starting materials. For researchers aiming to synthesize this compound, a careful consideration of the reaction kinetics, particularly the principle of kinetic versus thermodynamic control, is essential for optimizing the reaction conditions to achieve the desired product in high yield and purity. Further kinetic studies to quantify the rate laws and activation energies for these reactions would be invaluable for a more precise control over the synthesis of this important chemical intermediate.
References
A Comparative Guide to the Computational Prediction of Electronic Properties of 1,4-Dibromonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational prediction of electronic properties of 1,4-dibromonaphthalene derivatives, contextualized with established experimental methodologies and comparisons to alternative aromatic compounds. Due to the limited availability of specific experimental data for this compound derivatives, this document focuses on prospective analysis using established computational techniques and analogous compounds to provide a valuable resource for research and development.
Introduction
This compound and its derivatives are of growing interest in materials science and medicinal chemistry due to their potential applications in organic electronics and as bioactive molecules.[1][2] The electronic properties of these compounds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for determining their functionality. Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective approach to predict these properties and guide synthetic efforts.[1][3] This guide outlines the standard computational and experimental workflows for characterizing these molecules and compares the predicted properties of a key derivative, this compound-2,3-diamine, with other diaminonaphthalene isomers.
Computational and Experimental Methodologies
The determination of the electronic properties of this compound derivatives involves a synergistic approach of computational prediction and experimental validation.
Computational Workflow
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules.[1] A typical workflow for the DFT analysis of a this compound derivative is as follows:
-
Geometry Optimization: The initial molecular structure is optimized to find its most stable energetic conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[1][4]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum, characterized by the absence of imaginary frequencies.[1]
-
Electronic Property Calculation: Single-point energy calculations are then conducted to determine the HOMO and LUMO energies. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.[1]
References
Unraveling the Influence of Isomerism: A Comparative Structural Analysis of Polymers from Dibromonaphthalene
A deep dive into the structural, thermal, and optical properties of polynaphthalenes derived from 1,4-, 1,5-, and 2,6-dibromonaphthalene (B1584627) isomers reveals the profound impact of monomer geometry on final polymer characteristics. This guide provides researchers, scientists, and drug development professionals with a comparative analysis, supported by experimental data, to inform the rational design of novel naphthalene-based materials.
The substitution pattern of the dibromonaphthalene monomer fundamentally dictates the degree of polymerization, chain conformation, and ultimately, the macroscopic properties of the resulting polymers. Understanding these structure-property relationships is critical for tailoring polymers for specific applications in organic electronics, high-performance materials, and drug delivery systems. This guide synthesizes data from multiple studies to offer a comparative overview of key performance indicators.
Comparative Performance Data
The following tables summarize the key quantitative data for polymers derived from 1,4-, 1,5-, and 2,6-dibromonaphthalene. The data has been compiled from various sources, and direct comparison should be approached with consideration of potential variations in synthesis and characterization methodologies.
| Property | Polymer from 1,4-dibromonaphthalene | Polymer from 1,5-dibromonaphthalene | Polymer from 2,6-dibromonaphthalene |
| Molecular Weight (Mw, Da) | Data not available in reviewed sources | 39,500 - 44,300[1] | 16,400 |
| Thermal Stability (Td5, °C) | ~400 | 227 - 306[1] | 313 - 354 |
| Optical Band Gap (Eg, eV) | Data not available in reviewed sources | 2.25 - 2.34[1] | 1.66 |
| Photoluminescence (PL) Max (nm) | ~400 | Data not available in reviewed sources | Data not available in reviewed sources |
| PL Quantum Yield (ΦPL) | Moderate | Data not available in reviewed sources | High (0.60 - 0.96) |
Table 1: Comparative Properties of Polynaphthalenes.
| Isomer | HOMO (eV) | LUMO (eV) |
| 1,5-dibromonaphthalene derived | -5.22 to -5.60[2] | -3.76 to -4.16[2] |
| 2,6-dibromonaphthalene derived | ~ -5.5 | ~ -3.56 |
Table 2: Comparative Electrochemical Properties.
The Influence of Isomeric Structure
The linkage points on the naphthalene (B1677914) ring significantly influence the polymer's overall structure and properties.
-
2,6-Polynaphthalene: The linear and rigid structure of the 2,6-isomer leads to a more planar polymer backbone. This planarity enhances π-conjugation along the chain, resulting in a lower bandgap and higher photoluminescence quantum efficiency.[3] The ordered packing of these polymer chains can also contribute to higher thermal stability.
-
1,5-Polynaphthalene: The kinked structure of the 1,5-isomer disrupts the planarity of the polymer chain. This leads to a wider bandgap and potentially lower thermal stability compared to the 2,6-linked polymer. However, the less ordered structure can improve solubility in organic solvents.
-
1,4-Polynaphthalene: Similar to the 1,5-isomer, the 1,4-linkage results in a non-linear polymer chain, which is expected to have a wider bandgap and good solubility. While specific quantitative data is limited in the reviewed literature, the general principles of reduced conjugation due to the kinked backbone apply.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of these polymers.
Synthesis via Yamamoto Coupling
This method is a common approach for the synthesis of conjugated polymers.
-
Monomer Preparation: The respective dibromonaphthalene isomer is purified.
-
Reaction Setup: In an inert atmosphere (e.g., argon-filled glovebox), the dibromonaphthalene monomer, a nickel(0) catalyst such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], and a ligand like 2,2'-bipyridyl are combined in an anhydrous solvent (e.g., N,N-dimethylformamide or tetrahydrofuran).
-
Polymerization: The reaction mixture is heated to 80-100 °C and stirred for 24-48 hours.
-
Work-up and Purification: The polymer is precipitated by pouring the cooled reaction mixture into a non-solvent like methanol. The solid is collected by filtration, washed with various solvents to remove catalyst residues and oligomers, and further purified by Soxhlet extraction. The final polymer is dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and isomeric purity.[4][5]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[4]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymers by measuring the weight loss as a function of temperature.[4]
-
Differential Scanning Calorimetry (DSC): DSC helps to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[4]
-
UV-Vis Spectroscopy: The optical properties, including the absorption and emission spectra and the optical bandgap, are investigated using UV-Vis spectroscopy.
-
Cyclic Voltammetry (CV): CV is utilized to determine the electrochemical properties of the polymers, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Visualizing the Workflow and Polymerization
To better illustrate the processes involved, the following diagrams outline the polymerization and characterization workflows.
Figure 1: Yamamoto Coupling Polymerization Workflow.
Figure 2: Polymer Characterization Workflow.
References
Safety Operating Guide
Proper Disposal of 1,4-Dibromonaphthalene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount for laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Dibromonaphthalene.
This compound is a halogenated aromatic hydrocarbon that requires specific disposal procedures due to its hazardous properties. Adherence to these guidelines is critical to ensure the safety of personnel and to maintain regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always wear appropriate personal protective equipment (PPE) when handling this chemical.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles or a face shield are mandatory to prevent eye contact. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If inhalation of dust or vapors is possible, a NIOSH-approved respirator should be used. |
Spill and Leak Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent its spread.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways. Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.
-
Collection: Carefully sweep or scoop up the spilled material and absorbent mixture. Place the mixture into a suitable, sealed, and clearly labeled container for disposal as hazardous waste.[3] Avoid generating dust.[3]
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations. It should never be disposed of down the drain.
-
Waste Classification: this compound is classified as a halogenated organic waste. It must be collected separately from non-halogenated waste to prevent the creation of mixed hazardous waste streams, which are more complex and costly to dispose of.
-
Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used gloves, weighing paper) in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. The recommended method of disposal is typically incineration at an approved industrial combustion plant.
Experimental Protocols: Conceptual Chemical Degradation
While there is no standard, validated protocol for the in-lab neutralization of this compound, general chemical oxidation methods for polycyclic aromatic hydrocarbons (PAHs) can be conceptually applied for small-scale decontamination of equipment or surfaces. This is a conceptual guide and must be carried out with extreme caution in a fume hood with appropriate PPE. It is not a substitute for professional waste disposal of bulk material.
Advanced oxidation processes using reagents like ozone or Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) are known to degrade PAHs.[4]
Conceptual Protocol for Small-Scale Decontamination:
-
Preparation: In a well-ventilated fume hood, prepare the oxidizing solution. For a Fenton's reagent approach, this would involve carefully preparing a dilute solution of hydrogen peroxide and an iron (II) salt.
-
Application: Carefully apply the oxidizing solution to the contaminated surface or equipment.
-
Reaction Time: Allow the solution to react for a sufficient period. The time required for degradation can vary significantly.
-
Quenching and Neutralization: After the reaction, the remaining oxidizing agent may need to be quenched (e.g., with a reducing agent like sodium bisulfite for excess peroxide). The resulting solution should be neutralized.
-
Waste Collection: All materials from this process, including the reaction mixture and any rinsates, must be collected as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂ |
| Molecular Weight | 285.97 g/mol [4] |
| Melting Point | 82 °C[4] |
| CAS Number | 83-53-4[4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
